Methyl 1H-indazole-4-carboxylate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
methyl 1H-indazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)6-3-2-4-8-7(6)5-10-11-8/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXWKIOTIDFYPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NNC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425092 | |
| Record name | Methyl 1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192945-49-6 | |
| Record name | Methyl 1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1H-indazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 1H-indazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1H-indazole-4-carboxylate is a heterocyclic organic compound featuring an indazole core with a methyl carboxylate group at the 4-position. The indazole scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of biologically active molecules.[1][2] Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[3][4][5] This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of this compound, a key building block for the development of novel therapeutics and other functional organic materials.[3]
Chemical and Physical Properties
This section summarizes the key chemical and physical properties of this compound. The data has been compiled from various sources and is presented for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂O₂ | [6][7][8] |
| Molecular Weight | 176.17 g/mol | [3][6][7] |
| CAS Number | 192945-49-6 | [3][6][9] |
| Appearance | Off-white to yellow solid | [3][9] |
| Melting Point | 133-138 °C | [9] |
| Boiling Point (Predicted) | 345.2 ± 15.0 °C | [9] |
| Density (Predicted) | 1.324 ± 0.06 g/cm³ | [9] |
| pKa (Predicted) | 12.43 ± 0.40 | [9] |
| Solubility | Soluble in polar organic solvents such as ethanol and dimethyl sulfoxide; insoluble in water. | [10] |
| Storage | Sealed in a dry environment at 2-8°C. | [7][9] |
Synthesis and Purification
The synthesis of this compound can be achieved through the diazotization of methyl 3-amino-2-methylbenzoate.[9] This method provides a reliable route to the desired indazole core.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 3-amino-2-methylbenzoate
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 3-amino-2-methylbenzoate (1.0 eq) in an aqueous solution of sodium nitrite (1.02 eq).[9]
-
Slowly add a dilute aqueous solution of glacial acetic acid to the reaction mixture.[9]
-
Stir the reaction mixture at room temperature for 4-6 hours.[9]
-
Upon completion of the reaction, as monitored by a suitable technique (e.g., TLC), extract the mixture with ethyl acetate.[9]
-
Wash the organic layer with deionized water.[9]
-
Dry the organic layer over anhydrous sodium sulfate.[9]
-
Concentrate the solution under reduced pressure to obtain the crude product.[9]
Purification Protocol
The crude product can be purified by column chromatography on silica gel to yield the final product as a yellow powder.[9]
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.79 (s, 1H), 7.82 (d, J=8.16 Hz, 1H), 7.67 (d, J=8.12 Hz, 1H), 7.53 (s, 1H), 7.37 (t, J=14.32 Hz, 1H), 2.55 (s, 3H)[9] |
| ¹³C NMR | Predicted values or data from closely related isomers would be presented here as direct experimental data for the 4-carboxylate is not readily available in the cited literature. |
| IR Spectroscopy | Characteristic peaks would include N-H stretching, C=O stretching of the ester, and aromatic C-H and C=C stretching vibrations. Specific data for the 4-carboxylate isomer is not detailed in the provided search results. |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 176.17 g/mol . Fragmentation patterns would involve the loss of the methoxy group and other characteristic cleavages. |
Biological Significance and Applications
The indazole core is a key pharmacophore in numerous FDA-approved drugs and clinical candidates.[2][5] These compounds have been investigated for a wide range of therapeutic applications, including as anti-cancer agents, anti-inflammatory drugs, and kinase inhibitors.[4][11][12]
This compound serves as a versatile building block in the synthesis of more complex, biologically active molecules.[3] Its functional groups, the ester and the N-H of the indazole ring, provide reactive sites for further chemical modifications, allowing for the generation of diverse libraries of compounds for drug discovery screening.[3] While specific biological data for this compound itself is limited in the public domain, its role as a key intermediate makes it a compound of high interest for medicinal chemists.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[9] It is classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[9] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in the field of drug discovery and development. Its straightforward synthesis and the versatility of the indazole core make it an attractive starting material for the creation of novel bioactive molecules. This guide provides a foundational understanding of its properties and synthesis, serving as a resource for researchers and scientists working with this important chemical entity.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthonix, Inc > 192945-49-6 | 1H-Indazole-4-carboxylic acid methyl ester [synthonix.com]
- 7. This compound - Lead Sciences [lead-sciences.com]
- 8. Methyl indazole-4-carboxylate 97% | CAS: 192945-49-6 | AChemBlock [achemblock.com]
- 9. 192945-49-6 | CAS DataBase [m.chemicalbook.com]
- 10. Buy 5-(3-Phenoxyphenyl)-1H-tetrazole (EVT-338410) | 374538-02-0 [evitachem.com]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Tautomeric Forms of 1H-Indazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2][3] The biological function of these compounds is intrinsically linked to their three-dimensional structure and the precise presentation of hydrogen bond donors and acceptors. A critical, and often pivotal, aspect of indazole chemistry is the phenomenon of annular tautomerism, which can significantly influence the physicochemical properties, reactivity, and pharmacological activity of these molecules.[4]
This technical guide provides a comprehensive overview of the tautomeric forms of 1H-indazole derivatives, with a primary focus on the equilibrium between the 1H- and 2H-tautomers. It will delve into the factors governing this equilibrium, detail the experimental and computational methods for their characterization, and discuss the implications of tautomerism in the context of drug design and development.
Indazoles can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[5] However, the 3H-tautomer is generally considered to be significantly less stable and is rarely observed.[5] The most pertinent and extensively studied equilibrium is that between the 1H- and 2H-tautomers.[1][6] The 1H-indazole, featuring a benzenoid structure, is thermodynamically more stable than the 2H-indazole, which possesses a quinonoid character.[1][6]
The 1H- and 2H-Tautomeric Equilibrium
The tautomeric equilibrium between 1H- and 2H-indazole is a dynamic process involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. While the 1H-tautomer is generally the predominant form, the position of this equilibrium can be influenced by a variety of factors, leading to the significant population of the 2H-tautomer under certain conditions.
Factors Influencing the Tautomeric Equilibrium
The delicate balance of the tautomeric equilibrium in substituted indazoles is governed by a combination of electronic, steric, and environmental factors.
-
Substituent Effects: The electronic nature of substituents on the indazole ring plays a crucial role in modulating the relative stability of the 1H- and 2H-tautomers. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can differentially stabilize or destabilize the respective tautomeric forms. While the 1H-tautomer is generally favored, specific substitution patterns can shift the equilibrium.[7]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent are critical determinants of the predominant tautomeric form in solution. Polar solvents may preferentially stabilize the more polar tautomer. The dipole moment of 2H-indazole derivatives is generally higher than that of their 1H-counterparts, suggesting that polar solvents might favor the 2H-tautomer.[8] Furthermore, hydrogen-bonding solvents can engage in differential interactions with the N-H protons of the two tautomers, thereby influencing their relative stability.[9]
-
Temperature: Temperature can also affect the tautomeric equilibrium, with changes in temperature potentially altering the relative populations of the tautomers.
-
Intra- and Intermolecular Hydrogen Bonding: The formation of intra- or intermolecular hydrogen bonds can significantly stabilize one tautomer over the other. For instance, the 2H-tautomer of certain indazole derivatives can be stabilized by strong intramolecular N-H···O=C hydrogen bonds in less polar solvents.[9] In the solid state, the formation of centrosymmetric dimers through intermolecular hydrogen bonds can also lead to the stabilization of the 2H-form.[9]
Quantitative Analysis of Tautomeric Equilibrium
The relative stability of indazole tautomers can be quantified by the equilibrium constant (KT) and the corresponding free energy difference (ΔG). Computational chemistry provides a powerful tool for estimating these thermodynamic parameters.
| Computational Method | Phase | ΔE (1H → 2H) (kcal/mol) | Reference |
| MP2/6-31G* | Gas | 3.6 | [5] |
| B3LYP/6-31G** | Gas | - | [7] |
| AM1 | Gas | - | [7] |
| Experimental (1H NMR) | DMSO-d6 | -0.12 (for compound 4) | [7] |
Note: A positive ΔE indicates that the 1H-tautomer is more stable. The experimental value is derived from the reported 55:45 ratio of 2H to 1H tautomers for 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one at 298 K, corresponding to a ΔG of approximately -0.12 kcal/mol, favoring the 2H-tautomer in this specific case.[7]
Experimental Protocols for Tautomer Characterization
The unambiguous identification and characterization of indazole tautomers rely on a combination of spectroscopic techniques and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and widely used technique for studying tautomerism in solution.[10][11] Both 1H and 13C NMR provide distinct spectral signatures for the 1H- and 2H-isomers.
Detailed Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Sample Preparation: Dissolve the indazole derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Typical spectral width: 0-15 ppm.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
A larger number of scans is typically required compared to 1H NMR.
-
-
2D NMR Experiments:
-
HMBC (Heteronuclear Multiple Bond Correlation): Useful for establishing long-range correlations between protons and carbons, which can help in assigning the position of substitution and thus the tautomeric form.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations, aiding in the structural elucidation of the predominant tautomer.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Key Differentiating Features in NMR:
-
1H NMR: The chemical shifts of the protons on the indazole core, particularly H3, H4, and H7, are sensitive to the tautomeric form.
-
13C NMR: The chemical shifts of the carbon atoms, especially C3, C3a, and C7a, are diagnostic for distinguishing between 1H- and 2H-indazoles.[12]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information in the solid state, allowing for the direct visualization of the proton position and unambiguous determination of the tautomeric form.[13][14]
Detailed Methodology:
-
Crystal Growth: Grow single crystals of the indazole derivative suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final molecular structure. The position of the hydrogen atom on the nitrogen can be located from the difference Fourier map.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for complementing experimental data.[7][15]
Detailed Methodology:
-
Structure Generation: Build the 3D structures of the 1H- and 2H-tautomers using molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory (e.g., DFT with B3LYP functional) and basis set (e.g., 6-31G**).
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, thermal corrections).
-
Energy Calculations: Calculate the single-point electronic energies of the optimized structures, potentially at a higher level of theory or with a larger basis set for improved accuracy.
-
Relative Energy Calculation: Determine the relative free energy (ΔG) between the tautomers by comparing their total energies, including thermal corrections.
Implications in Drug Development
The specific tautomeric form of an indazole derivative can have profound implications for its biological activity.[16] The position of the N-H proton dictates the hydrogen bond donor and acceptor pattern, which is critical for molecular recognition at the target binding site. For instance, in kinase inhibitors, the indazole scaffold often forms key hydrogen bonds with the hinge region of the kinase. A shift in the tautomeric equilibrium could lead to a loss of these crucial interactions and a corresponding decrease in potency.
Therefore, understanding and controlling the tautomeric preference of indazole-based drug candidates is a key aspect of lead optimization. This can be achieved through the judicious selection of substituents and by considering the specific microenvironment of the drug's binding site. The ability to predict and characterize the predominant tautomeric form is thus essential for the rational design of novel and effective indazole-based therapeutics.[17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caribjscitech.com [caribjscitech.com]
- 9. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Rise of Indazole Carboxylates: A Technical Guide for Medicinal Chemists
Introduction to the Indazole Core in Drug Discovery
The indazole scaffold, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Indazole derivatives have been successfully developed into drugs for treating cancer, inflammation, and chemotherapy-induced nausea.[3] This technical guide provides an in-depth exploration of indazole carboxylates, a key class of indazole derivatives, for researchers, scientists, and drug development professionals. We will delve into their synthesis, biological activities, and mechanisms of action, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant signaling pathways.
Synthesis of Indazole-3-Carboxylic Acid and Its Derivatives
The versatile 1H-indazole-3-carboxylic acid serves as a crucial starting material for the synthesis of a wide array of biologically active molecules, including esters and amides.[3]
General Synthetic Workflow
The synthesis of a library of 1H-indazole-3-carboxylic acid derivatives generally follows the workflow depicted below.
Experimental Protocols
This protocol describes the synthesis of the core scaffold, 1H-indazole-3-carboxylic acid, from a protected indazole precursor.[3]
Materials:
-
1-(2-(trimethylsilyl)ethoxy)methyl-1H-indazole
-
Dry Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane
-
Carbon dioxide (CO2) gas
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Citric acid solution
-
N,N-Dimethylformamide (DMF)
-
Tetrabutylammonium fluoride (TBAF) in THF
-
10% Sodium bicarbonate (NaHCO3) solution
Procedure:
-
To a solution of 1-(2-(trimethylsilyl)ethoxy)methyl-1H-indazole (11 g, 44.33 mmol) in dry THF (60 mL) at -70 °C under a nitrogen atmosphere, add n-BuLi (19.49 mL, 48.76 mmol, 1.1 equiv) dropwise.
-
Stir the resulting bright yellow solution at -70 °C for 30 minutes.
-
Bubble CO2 gas through the solution at -70 °C for 90 minutes.
-
Quench the reaction with saturated ammonium chloride solution (50 mL).
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Acidify the aqueous layer with citric acid solution to precipitate the SEM-protected acid.
-
Dissolve the protected acid in a mixture of DMF (5 mL) and THF (50 mL) and treat with TBAF (98 mL, 1 M in THF).
-
Reflux the reaction mixture at 80 °C for 4 hours, monitoring by TLC.
-
Evaporate the THF, basify the residue with 10% NaHCO3 solution, and wash with diethyl ether (2 x 50 mL).
-
Acidify the aqueous layer with citric acid solution to precipitate the final product.
-
Filter the solid, wash with water, and dry to afford 1H-indazole-3-carboxylic acid.[3]
This protocol details the esterification of 1H-indazole-3-carboxylic acid.[4]
Materials:
-
1H-Indazole-3-carboxylic acid
-
Methanesulfonic acid
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Methylene chloride
-
Magnesium sulfate
Procedure:
-
A stirred mixture of 1H-indazole-3-carboxylic acid (5.00 g, 0.0309 mole), methanesulfonic acid (1 ml), and methanol (100 ml) is heated at reflux temperature for 5 hours.[4]
-
Concentrate the mixture to a volume of 30 ml and treat with excess saturated aqueous sodium bicarbonate solution.[4]
-
Add water to a total volume of 200 ml and collect the suspended solid by filtration.[4]
-
Dissolve the wet solid in methylene chloride (200 ml).[4]
-
Dry the methylene chloride solution with magnesium sulfate and concentrate to yield the product.[4]
This protocol describes a general method for the synthesis of amide derivatives from 1H-indazole-3-carboxylic acid.[3][5]
Materials:
-
1H-Indazole-3-carboxylic acid
-
N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBT)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Triethylamine (TEA)
-
Substituted amine (R-NH2)
-
Methanol
-
Chloroform
-
10% Sodium bicarbonate (NaHCO3) solution
-
Brine solution
-
Sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 1H-indazole-3-carboxylic acid (0.1 g, 0.61 mmol) in DMF, add HOBT (0.1 g, 0.74 mmol), EDC·HCl (0.141 g, 0.74 mmol), and TEA (0.187 g, 1.85 mmol).[3][5]
-
Stir the reaction mixture at room temperature for 15 minutes.[3][5]
-
Add the desired substituted amine (0.61 mmol) to the reaction mixture and stir at room temperature for 4-6 hours, monitoring the reaction progress by TLC.[3][5]
-
Upon completion, pour the reaction mixture into ice water (20 mL).[5]
-
Extract the product with 10% methanol in chloroform (2 x 30 mL).[3][5]
-
Combine the organic layers, wash with 10% NaHCO3 solution and brine, then dry over Na2SO4.[3][5]
-
Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.[3][5]
Pharmacological Activities of Indazole Carboxylates
Indazole carboxylates exhibit a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Inhibition of Calcium-Release Activated Calcium (CRAC) Channels
A significant area of research for indazole-3-carboxamides is their role as potent blockers of Calcium-Release Activated Calcium (CRAC) channels.[6] These channels are crucial for intracellular calcium signaling, particularly in immune cells, and their dysregulation is implicated in autoimmune and inflammatory diseases.[6]
The activation of CRAC channels is a key event in T-cell activation and other immune responses. Depletion of calcium stores in the endoplasmic reticulum (ER) is sensed by STIM1, which then activates the Orai1 channel in the plasma membrane, leading to calcium influx and downstream signaling, including the activation of the transcription factor NFAT.[3][7]
SAR studies have revealed key structural features of indazole-3-carboxamides that are critical for their CRAC channel inhibitory activity. A "reversed" amide linker (-CO-NH-Ar) is essential for potent inhibition.[6] The nature of the aryl group (Ar) also significantly influences activity.
| Compound ID | Ar Group | IC50 (µM) for Ca2+ Influx | IC50 (µM) for TNFα Production |
| 12a | 2,6-difluorophenyl | 1.51 | <1 |
| 12d | 3-fluoro-4-pyridyl | 0.67 | 0.28 |
| 12g | 3,5-difluoro-4-pyridyl | >30 (46% inhibition at 30 µM) | - |
| 9b | - | 29 | - |
| 9c | - | Inactive at 100 µM | - |
Data sourced from[6]
Kinase Inhibition
Indazole carboxylates have also been identified as potent inhibitors of various protein kinases, which are key targets in cancer therapy.[8]
The following table summarizes the IC50 values of representative indazole-3-carboxamide derivatives against different kinases.
| Compound | Target Kinase | IC50 (nM) |
| Axitinib | VEGFR1 | 0.1 |
| VEGFR2 | 0.2 | |
| VEGFR3 | 0.1-0.3 | |
| PDGFRβ | 1.6 | |
| c-Kit | 1.7 | |
| Pazopanib | VEGFR1 | 10 |
| VEGFR2 | 30 | |
| VEGFR3 | 47 | |
| PDGFRα | 71 | |
| c-Kit | 74 | |
| Compound 30l | PAK1 | 9.8 |
Anti-inflammatory Activity
The anti-inflammatory properties of indazole derivatives are linked to their ability to modulate key inflammatory pathways. One such pathway is the NF-κB signaling cascade, a central regulator of inflammatory gene expression.[11][12][13]
Inhibiting the NF-κB pathway can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6. While the direct interaction of indazole carboxylates with specific components of this pathway requires further elucidation, their observed anti-inflammatory effects suggest a potential modulatory role.
Antimicrobial Activity
Certain indazole-3-carboxamide derivatives have demonstrated promising activity against various bacterial and fungal strains.
The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of indazole-3-carboxamides against different microorganisms.
| Compound ID | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | S. aureus (MIC, µg/mL) | S. pyogenes (MIC, µg/mL) |
| 4a | 12 | 12 | 14 | 14 |
| 4b | 10 | 11 | 12 | 12 |
| 4c | 14 | 12 | 15 | 14 |
| 4m | 11 | 12 | 12 | 11 |
| 4n | 13 | 11 | 13 | 12 |
| Ciprofloxacin | 8 | 8 | 10 | 10 |
Data sourced from[14]
Detailed Experimental Protocols for Biological Assays
CRAC Channel Inhibition Assay (Fluorescence-based)
Objective: To determine the potency of indazole carboxylates in inhibiting store-operated calcium entry (SOCE) through CRAC channels.
Materials:
-
Cells expressing CRAC channels (e.g., Jurkat T-cells, RBL-2H3 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Thapsigargin (SERCA inhibitor)
-
Calcium-free buffer
-
Calcium-containing buffer
-
Test compounds (indazole carboxylates)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye in a calcium-free buffer for 30-60 minutes at 37°C.
-
Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for a specified period.
-
Store Depletion: Add thapsigargin to deplete intracellular calcium stores and record the baseline fluorescence.
-
Calcium Influx Measurement: Add a calcium-containing buffer to the wells to initiate SOCE and record the increase in fluorescence over time.
-
Data Analysis: Calculate the percentage of inhibition of calcium influx for each compound concentration relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Inhibition Assay (Luminescence-based)
Objective: To determine the IC50 of indazole carboxylates against specific protein kinases.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
Test compounds (indazole carboxylates)
-
White, opaque microplates
-
Luminometer
Procedure:
-
Compound Plating: Add serial dilutions of the test compounds to the wells of the microplate.
-
Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. Include "no enzyme" and "vehicle" controls.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
Signal Detection: Add the luminescent ATP detection reagent to stop the reaction and measure the luminescence.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[4][5]
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of indazole carboxylates against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (indazole carboxylates)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density.[2][15]
Conclusion
Indazole carboxylates represent a versatile and highly promising class of compounds in medicinal chemistry. Their amenability to synthetic modification allows for the fine-tuning of their pharmacological properties to target a range of diseases. The detailed protocols and data presented in this guide offer a solid foundation for researchers to explore and advance the therapeutic potential of this important chemical scaffold. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds and further elucidating their mechanisms of action to develop novel and effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Orai1-NFAT Signalling Pathway Triggered by T Cell Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stromal Interaction Molecule 1 (STIM1) and Orai1 Mediate Histamine-evoked Calcium Entry and Nuclear Factor of Activated T-cells (NFAT) Signaling in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orai1-NFAT signalling pathway triggered by T cell receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. protocols.io [protocols.io]
The Discovery and Synthetic Accessibility of Methyl 1H-indazole-4-carboxylate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of Methyl 1H-indazole-4-carboxylate, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. While specific literature detailing the initial discovery of this particular isomer is limited, its synthesis is readily achievable through established methodologies for constructing the indazole core. This document outlines the compound's properties, a plausible synthetic pathway, and the broader significance of the indazole-4-carboxylate scaffold in medicinal chemistry.
The indazole core is recognized as a "privileged scaffold" in drug discovery, forming the structural basis for numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] Several clinically approved drugs, such as the anticancer agents Niraparib and Pazopanib, feature the indazole motif, underscoring its importance.[2]
Plausible Synthesis of this compound
The construction of the 1H-indazole ring system can be accomplished through various synthetic strategies.[1][5][6] A highly effective and classical approach for synthesizing indazoles is the Cadogan reaction, which involves the reductive cyclization of an o-nitro-toluene derivative using a trivalent phosphorus reagent like triethyl phosphite.[7]
For the synthesis of this compound, a logical starting material is Methyl 2-methyl-3-nitrobenzoate. The reaction proceeds through the deoxygenation of the nitro group to a reactive nitrene intermediate, which then rapidly undergoes intramolecular C-H insertion to form the stable aromatic indazole ring.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Indazole Derivatives: A Comprehensive Technical Guide to Their Biological Targets in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth exploration of the key biological targets of indazole derivatives, with a focus on their therapeutic potential, particularly in oncology and neurodegenerative diseases. This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by this versatile class of molecules.
Key Biological Targets of Indazole Derivatives
Indazole derivatives have demonstrated inhibitory activity against a wide range of biological targets, with a predominant focus on protein kinases involved in critical cellular processes. Dysregulation of these kinases is a hallmark of many diseases, most notably cancer.
Protein Kinase Inhibitors in Oncology
Indazole-based compounds have been successfully developed as potent inhibitors of various protein kinases that drive tumor growth, proliferation, and angiogenesis. Several FDA-approved drugs, such as Axitinib and Pazopanib, feature the indazole core and target key kinases in cancer signaling pathways.[1]
1.1.1. Vascular Endothelial Growth Factor Receptors (VEGFRs)
VEGFRs are crucial mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Indazole derivatives have been extensively investigated as VEGFR inhibitors.
-
Pazopanib is a multi-kinase inhibitor that targets VEGFR-1, -2, and -3, among other kinases.[2]
-
Axitinib is another potent VEGFR inhibitor.[2]
1.1.2. Fibroblast Growth Factor Receptors (FGFRs)
The FGFR signaling pathway is implicated in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known driver in various cancers. Several indazole derivatives have been identified as potent FGFR inhibitors.[3][4]
1.1.3. Aurora Kinases
Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many cancers, making them attractive therapeutic targets.[1][5] Indazole derivatives have been developed as potent inhibitors of Aurora kinases.[3][6][7]
1.1.4. Glycogen Synthase Kinase 3 (GSK-3)
GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been linked to cancer and neurodegenerative diseases. Indazole derivatives have been reported as GSK-3 inhibitors.[3]
1.1.5. Threonine Tyrosine Kinase (TTK)
TTK, also known as Mps1, is a dual-specificity kinase that plays a critical role in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[1] Inhibition of TTK is a promising strategy for cancer therapy, and indazole-based compounds have shown potent TTK inhibitory activity.[5][8]
1.1.6. Other Oncogenic Kinases
Indazole derivatives have also shown inhibitory activity against other kinases implicated in cancer, such as Bcr-Abl .[4]
Targets in Neurodegenerative Diseases
The therapeutic potential of indazole derivatives extends beyond oncology. Researchers are exploring their efficacy in targeting key proteins involved in the pathogenesis of neurodegenerative disorders. One notable target is Glycogen Synthase Kinase 3β (GSK-3β) , which is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.
Quantitative Data on Indazole Derivatives
The following tables summarize the in vitro inhibitory activities (IC50 values) of representative indazole derivatives against their respective kinase targets and various cancer cell lines. It is important to note that IC50 values can vary between different studies due to variations in assay conditions.[1]
Table 1: Inhibitory Activity of Indazole Derivatives against Protein Kinases
| Compound/Drug Name | Target Kinase | IC50 (nM) | Reference(s) |
| Pazopanib | VEGFR-1 | 10 | [2] |
| VEGFR-2 | 30 | [2] | |
| VEGFR-3 | 47 | [2] | |
| Axitinib | VEGFR-2 | 0.2 | [9] |
| Indazole Derivative 30 | VEGFR-2 | 1.24 | [10] |
| Indazole Derivative 10k | VEGFR-2 | 21 | [11] |
| Indazole Derivative 10l | VEGFR-2 | 26 | [11] |
| Indazole Derivative 27a | FGFR1 | < 4.1 | [3] |
| FGFR2 | 2.0 | [3] | |
| Indazole Derivative 22 | FGFR1 | 2,000 | [3] |
| FGFR2 | 800 | [3] | |
| FGFR3 | 4,500 | [3] | |
| Indazole Derivative 106 | FGFR1 | 2,000 | [4] |
| FGFR2 | 800 | [4] | |
| FGFR3 | 4,500 | [4] | |
| Indazole Derivative 9u | FGFR1 | 3.3 | [12] |
| Indazole Derivative 1 | FGFR1 | 100 | [13] |
| Indazole Derivative 17 | Aurora A | 26 | [1] |
| Aurora B | 15 | [1] | |
| Indazole Derivative 21 | Aurora B | 31 | [1] |
| Indazole Derivative 30 | Aurora A | 85 | [1] |
| Indazole Amide 53d | Aurora A | 26 | [3] |
| Indazole Derivative 50 | GSK-3 | 350 | [3] |
| Indazole Derivative 46 | GSK-3 | 640 | [3] |
| CFI-400936 (72) | TTK | 3.6 | [8] |
| Indazole Derivative 89 | Bcr-Abl (WT) | 14 | [4] |
| Bcr-Abl (T315I) | 450 | [4] |
Table 2: Anti-proliferative Activity of Indazole Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference(s) |
| Compound 2f | 4T1 | Breast Cancer | 0.23 - 1.15 | [14] |
| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | [15] |
| A549 | Lung Cancer | > 50 | [15] | |
| PC-3 | Prostate Cancer | 20.14 | [15] | |
| Hep-G2 | Hepatoma | 15.36 | [15] | |
| Compound 4f | MCF-7 | Breast Cancer | 1.629 | [16] |
| Compound 4i | MCF-7 | Breast Cancer | 1.841 | [16] |
| A549 | Lung Cancer | 2.305 | [16] | |
| Caco2 | Colorectal Adenocarcinoma | 4.990 | [16] | |
| Compound 2y | HL60 | Leukemia | 0.0083 | [4] |
| HCT116 | Colon Cancer | 0.0013 | [4] | |
| Axitinib | Glioblastoma | Glioblastoma | 2.2133 (7-day) | [17] |
| Pazopanib | 786-O | Renal Cell Carcinoma | ~20 (48h) | [2] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activity of indazole derivatives.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, Aurora A, FGFR1, GSK-3β)
-
Specific peptide substrate (e.g., Poly (Glu, Tyr) 4:1 for VEGFR-2, Kemptide for Aurora A, GSK Substrate Peptide for GSK-3β)[18][19][20]
-
Indazole derivative test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)[20][21]
-
ATP (concentration typically at or near the Km for the specific kinase)
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of the indazole derivative in kinase buffer.
-
In a 384-well plate, add the test compound solution or vehicle control (e.g., DMSO).
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).[21]
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, K562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Indazole derivative test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the indazole derivative and a vehicle control for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell line of interest
-
Indazole derivative test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with the indazole derivative for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Cell Migration and Invasion Assay (Transwell Assay)
This assay assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion) towards a chemoattractant.
-
Materials:
-
Cancer cell line of interest
-
Indazole derivative test compounds
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free and serum-containing cell culture medium
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
-
-
Procedure:
-
For the invasion assay, coat the top of the Transwell inserts with Matrigel and allow it to solidify.
-
Place the inserts into the wells of a 24-well plate containing medium with a chemoattractant (e.g., 10% FBS) in the lower chamber.
-
Seed cells in serum-free medium in the upper chamber of the inserts, along with various concentrations of the indazole derivative or vehicle control.
-
Incubate for a suitable period (e.g., 24-48 hours) to allow for migration or invasion.
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Elute the stain and quantify the absorbance, or count the stained cells under a microscope.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by indazole derivatives and a general workflow for their evaluation.
VEGFR-2 signaling pathway and its inhibition by indazole derivatives.
Role of Aurora kinases in mitosis and the effect of indazole inhibitors.
FGFR signaling cascade and its inhibition by indazole compounds.
Role of GSK-3β in tau phosphorylation and neurodegeneration.
General experimental workflow for the evaluation of indazole derivatives.
Conclusion
Indazole derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential. Their ability to potently and often selectively inhibit key biological targets, particularly protein kinases, has led to the development of successful anticancer drugs. The ongoing research into their activity against targets in neurodegenerative and other diseases highlights the broad applicability of the indazole scaffold in drug discovery. This technical guide provides a foundational understanding of the primary biological targets, quantitative inhibitory data, and essential experimental protocols to aid researchers and drug development professionals in the continued exploration and optimization of indazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Aurora-A site specificity: a study with synthetic peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of Methyl 1H-indazole-4-carboxylate: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of Methyl 1H-indazole-4-carboxylate, a key building block for pharmaceutical research and drug development. The outlined procedures are intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. This compound, in particular, serves as a crucial intermediate in the synthesis of a variety of therapeutic agents. Its structural motif is found in compounds targeting a range of diseases, making its efficient synthesis a topic of considerable interest. This protocol details a reliable synthetic route starting from commercially available 2-amino-3-methylbenzoic acid.
Overall Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the diazotization and subsequent intramolecular cyclization of 2-amino-3-methylbenzoic acid to yield 1H-indazole-4-carboxylic acid. The second step is the Fischer esterification of the resulting carboxylic acid with methanol to produce the final product, this compound.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1H-Indazole-4-carboxylic Acid
This procedure outlines the formation of the indazole ring system from an appropriately substituted aniline derivative through diazotization and cyclization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Amino-3-methylbenzoic acid | 151.16 | 10.0 g | 66.1 |
| Sodium Nitrite (NaNO₂) | 69.00 | 5.0 g | 72.5 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 20 mL | - |
| Water (H₂O) | 18.02 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend 2-amino-3-methylbenzoic acid (10.0 g, 66.1 mmol) in 100 mL of water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add concentrated hydrochloric acid (20 mL) to the suspension. Stir until a fine, uniform suspension of the hydrochloride salt is formed.
-
In a separate beaker, dissolve sodium nitrite (5.0 g, 72.5 mmol) in 20 mL of cold water.
-
Add the sodium nitrite solution dropwise to the acidic suspension of 2-amino-3-methylbenzoic acid hydrochloride over 30 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour.
-
Gradually warm the reaction mixture to room temperature and then heat to 60-70 °C for 2 hours. Nitrogen gas evolution should be observed.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 1H-indazole-4-carboxylic acid as a solid.
Expected Yield: 80-90%
Step 2: Synthesis of this compound (Fischer Esterification)
This protocol describes the acid-catalyzed esterification of 1H-indazole-4-carboxylic acid with methanol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1H-Indazole-4-carboxylic Acid | 162.15 | 8.0 g | 49.3 |
| Methanol (MeOH) | 32.04 | 100 mL | - |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 2 mL | - |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
| Ethyl Acetate | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 1H-indazole-4-carboxylic acid (8.0 g, 49.3 mmol) in methanol (100 mL).
-
Carefully add concentrated sulfuric acid (2 mL) dropwise to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.[1][2][3][4][5]
Expected Yield: 75-85%
Data Presentation
Summary of Synthesis Data:
| Step | Product | Starting Material | Yield (%) | Purity (by HPLC) |
| 1 | 1H-Indazole-4-carboxylic Acid | 2-Amino-3-methylbenzoic acid | 80-90 | >95% |
| 2 | This compound | 1H-Indazole-4-carboxylic Acid | 75-85 | >98% |
Characterization Data for this compound:
| Analysis | Result |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.5 (br s, 1H, NH), 8.25 (s, 1H), 7.90 (d, J=8.4 Hz, 1H), 7.65 (d, J=7.2 Hz, 1H), 7.40 (t, J=7.8 Hz, 1H), 4.00 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 166.5, 141.0, 134.5, 128.0, 124.0, 122.5, 121.0, 110.0, 52.5 |
| Mass Spectrometry (ESI+) | m/z 177.06 [M+H]⁺ |
Logical Relationships in Synthesis
The following diagram illustrates the logical progression and key transformations in the synthesis of this compound.
Caption: Logical flow diagram of the synthetic steps.
References
Synthetic Routes for 1H-Indazole-4-Carboxylic Acid Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-indazole-4-carboxylic acid and its ester derivatives are important scaffolds in medicinal chemistry, serving as key building blocks for the synthesis of a variety of biologically active compounds. This document provides detailed application notes and protocols for the synthesis of these valuable intermediates. Due to the relative scarcity of published methods for the 4-substituted isomer compared to the 3-substituted counterpart, this note outlines a robust and adaptable synthetic strategy commencing from readily available starting materials. The protocols provided are based on established chemical transformations and offer guidance on reaction conditions, purification, and characterization, supplemented with tables of quantitative data and visual diagrams of the synthetic workflow.
Introduction
The indazole nucleus is a privileged bicyclic heteroaromatic system that is a core component of numerous pharmaceutical agents. The substituent at the 4-position of the indazole ring can significantly influence the pharmacological profile of the resulting molecule. Consequently, access to a diverse range of 1H-indazole-4-carboxylic acid esters is crucial for drug discovery and development programs. The synthetic routes detailed herein provide a practical foundation for the laboratory-scale preparation of these compounds.
Synthetic Strategy Overview
The presented synthetic approach is a multi-step process beginning with the nitration of a commercially available substituted toluene, followed by oxidation, reduction, diazotization, and cyclization to form the indazole core. The final step involves the esterification of the resulting carboxylic acid.
Methyl 1H-indazole-4-carboxylate: A Versatile Scaffold for Bioactive Molecule Synthesis
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1H-indazole-4-carboxylate is a key heterocyclic building block in the field of medicinal chemistry. The indazole scaffold is a privileged structure, appearing in numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase and poly (ADP-ribose) polymerase (PARP) inhibitors, crucial targets in modern drug discovery.
Application in Kinase Inhibitor Synthesis
The indazole core serves as an excellent scaffold for the development of kinase inhibitors. By modifying the N1 position and converting the C4-carboxylate into an amide, a diverse library of compounds can be generated for screening against various kinases. A notable example is the synthesis of inhibitors targeting kinases like Akt and Polo-like kinase 4 (PLK4), which are pivotal in cell growth, proliferation, and survival pathways.[2][3][4] Dysregulation of these pathways is a hallmark of many cancers.
General Synthetic Scheme for Indazole-4-carboxamide Kinase Inhibitors
A common strategy involves the N-alkylation of the indazole ring followed by amidation of the carboxylate. The choice of alkylating agent and amine for the amidation step allows for the introduction of diverse chemical functionalities to probe the structure-activity relationship (SAR) and optimize for potency and selectivity.
Caption: Synthetic workflow for indazole-4-carboxamide kinase inhibitors.
Experimental Protocol: Synthesis of N-aryl-1H-indazole-4-carboxamides
This protocol describes a general three-step synthesis of a library of N-aryl-1H-indazole-4-carboxamides starting from this compound.
Step 1: N-Arylation of this compound
-
To a solution of this compound (1.0 equiv) in a suitable solvent such as DMF, add a base like cesium carbonate (Cs2CO3, 2.0 equiv).
-
Add the desired aryl halide (e.g., 4-fluorobenzyl bromide, 1.2 equiv).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-aryl-methyl-1H-indazole-4-carboxylate.
Step 2: Saponification to the Carboxylic Acid
-
Dissolve the N-aryl-methyl-1H-indazole-4-carboxylate (1.0 equiv) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 2.0 equiv).
-
Stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture to pH ~3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-aryl-1H-indazole-4-carboxylic acid, which is often used in the next step without further purification.
Step 3: Amide Coupling
-
To a solution of the N-aryl-1H-indazole-4-carboxylic acid (1.0 equiv) in DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv).
-
Stir the mixture for 10 minutes at room temperature to activate the carboxylic acid.
-
Add the desired amine (1.2 equiv).
-
Stir the reaction at room temperature for 4-12 hours.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to yield the final N-aryl-1H-indazole-4-carboxamide.
Quantitative Data for Representative Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| C05 | PLK4 | < 0.1 | [4] |
| A-443654 analog | Akt | - | [3] |
| GSK2239633A | CCR4 | - | [5] |
Application in PARP Inhibitor Synthesis
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in cancer cells, a concept known as synthetic lethality.[6] The indazole scaffold is a core component of the approved PARP inhibitor, Niraparib.[7][8] this compound can be a valuable starting material for the synthesis of novel PARP inhibitors.
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: PARP inhibition leading to synthetic lethality in BRCA-deficient cells.
Experimental Protocol: Synthesis of an Indazole-4-carboxamide PARP Inhibitor Intermediate
This protocol outlines the synthesis of a key intermediate that can be further elaborated to generate PARP inhibitors.
-
Amidation of this compound:
-
In a sealed vessel, suspend this compound (1.0 equiv) in methanol.
-
Add a solution of sodium methoxide in methanol (catalytic amount).
-
Pressurize the vessel with ammonia gas (e.g., 2-10 bar).[9]
-
Heat the reaction mixture to 60-70°C for 12-24 hours.
-
Cool the reaction mixture, vent the ammonia, and concentrate under reduced pressure.
-
The resulting 1H-indazole-4-carboxamide can be purified by recrystallization.
-
-
N-Arylation of 1H-indazole-4-carboxamide:
-
This step is analogous to the N-arylation described for kinase inhibitors, using the 1H-indazole-4-carboxamide as the starting material. The reaction conditions would typically involve a base such as K2CO3 or Cs2CO3 and an appropriate aryl halide in a polar aprotic solvent like DMF at elevated temperatures.
-
Quantitative Data for Representative PARP Inhibitors
| Compound ID | Target | IC50 (nM) | Cell Line (BRCA-deficient) | GI50 (µM) | Reference |
| Niraparib | PARP-1/2 | 3.8 / 2.1 | - | - | [8] |
| 16l | PARP-1 | - | HCC1937 | - | [6] |
| 81 | PARP-1/2 | 30 / 2 | BRCA1-deficient cells | - | [8] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of biologically active compounds. The protocols and data presented herein demonstrate its utility in the development of potent and selective kinase and PARP inhibitors. The ability to readily modify the indazole core at multiple positions provides a powerful platform for medicinal chemists to fine-tune the pharmacological properties of new drug candidates.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
Applications of Methyl 1H-indazole-4-carboxylate in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1][2][3] Methyl 1H-indazole-4-carboxylate serves as a crucial synthetic intermediate and a versatile building block in the design and synthesis of novel therapeutic agents. Its strategic functionalization at various positions allows for the exploration of diverse chemical space and the development of potent and selective modulators of various biological targets. This document provides detailed application notes and protocols related to the use of this compound in drug discovery, with a particular focus on its role as a scaffold for kinase inhibitors.
Core Applications in Drug Discovery
This compound is a key precursor for the synthesis of potent kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) family.[3][4] Aberrant FGFR signaling is implicated in various cancers, making it an attractive target for therapeutic intervention.[4] The carboxylate group at the 4-position of the indazole ring provides a convenient handle for chemical modification, enabling the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.
One notable example is the development of highly potent FGFR1 inhibitors derived from the 1H-indazole-4-carboxamide scaffold. These derivatives have demonstrated significant enzymatic and cellular inhibitory activities.[3]
Data Presentation: Quantitative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a key derivative synthesized from a 1H-indazole-4-carboxylate precursor against Fibroblast Growth Factor Receptor 1 (FGFR1).
| Compound ID | Target Kinase | Structure | IC50 (nM) | Cell Line | Reference |
| 1 | FGFR1 | 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | 30.2 ± 1.9 | - | [3] |
Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, migration, and survival.[1][5][6] Upon binding of a fibroblast growth factor (FGF) ligand, the FGFR undergoes dimerization and autophosphorylation of its intracellular kinase domains. This activation triggers downstream signaling cascades, primarily the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for tumorigenesis.[1][5][6] Inhibitors developed from the this compound scaffold can block this signaling cascade, leading to anti-cancer effects.
FGFR Signaling Pathway and Point of Inhibition.
Experimental Protocols
The following protocols outline the general synthetic strategies that can be employed to produce this compound and its derivatives, as well as a typical kinase inhibition assay.
Protocol 1: Synthesis of this compound (Illustrative)
This protocol is an illustrative adaptation based on general methods for indazole synthesis.
Objective: To synthesize this compound from a suitable starting material.
Materials:
-
Substituted ortho-toluidine precursor
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or other esterification reagent
-
Appropriate solvents (e.g., DMF, Dichloromethane)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Diazotization: Dissolve the ortho-toluidine precursor in a suitable solvent and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, followed by the dropwise addition of hydrochloric acid, maintaining the low temperature.
-
Stir the reaction mixture for a specified time to allow for the formation of the diazonium salt.
-
Cyclization: Induce cyclization to form the indazole ring. This can be achieved through various methods, such as thermal decomposition or treatment with a reducing agent.
-
Esterification: Convert the resulting indazole-4-carboxylic acid to the methyl ester. This can be achieved by refluxing with methanol in the presence of an acid catalyst like thionyl chloride.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to obtain pure this compound.
General Synthetic Workflow.
Protocol 2: FGFR1 Kinase Inhibition Assay (Illustrative)
This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against FGFR1.
Objective: To measure the IC50 value of a test compound against FGFR1 kinase.
Materials:
-
Recombinant human FGFR1 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
Adenosine triphosphate (ATP), [γ-³³P]ATP
-
Test compound (e.g., 1H-indazole-4-carboxamide derivative) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
96-well filter plates
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, substrate, and recombinant FGFR1 enzyme in each well of a 96-well plate.
-
Add the test compound at various concentrations (typically in a serial dilution) to the wells. Include a control with DMSO only (vehicle).
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold 10% TCA.
-
Transfer the reaction mixture to a filter plate and wash several times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillant to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Inhibition Assay Workflow.
Conclusion
This compound is a valuable and versatile scaffold in modern drug discovery. Its utility as a synthetic intermediate for the generation of potent kinase inhibitors, particularly those targeting the FGFR signaling pathway, has been demonstrated. The protocols and data presented herein provide a foundation for researchers to explore the potential of this chemical entity in developing novel therapeutics for cancer and other diseases. Further derivatization of the 4-carboxylate position offers a promising strategy for the discovery of next-generation targeted therapies.
References
- 1. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 6. resources.revvity.com [resources.revvity.com]
Protocol for the Regioselective N-alkylation of Methyl 1H-indazole-4-carboxylate
Application Note
For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone in the synthesis of a wide array of therapeutic agents. The N-alkylation of indazoles is a critical transformation, yet it presents a considerable challenge due to the presence of two nucleophilic nitrogen atoms (N-1 and N-2), which often leads to the formation of regioisomeric mixtures.[1][2][3][4] The regiochemical outcome of such reactions is delicately influenced by a variety of factors including the choice of base, solvent, and the electronic and steric nature of the substituents on the indazole ring.[1][4][5]
This document provides detailed protocols for the regioselective N-alkylation of methyl 1H-indazole-4-carboxylate, a key intermediate in the synthesis of numerous biologically active molecules. The protocols outlined below are designed to favor either N-1 or N-2 alkylation, thereby offering a strategic advantage in synthetic design by minimizing the need for challenging isomer separations.
The thermodynamic stability of the 1H-indazole tautomer generally favors the formation of N-1 alkylated products under equilibrating conditions.[1][3][6][7] Conversely, kinetic control can be exploited to achieve N-2 selectivity. This application note presents methodologies that leverage these principles to provide reliable and reproducible results.
Factors Influencing Regioselectivity:
Several factors govern the regioselectivity of N-alkylation of indazoles:
-
Base and Solvent System: The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favor N-1 alkylation.[1][2][3][5][6] In contrast, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in a mixture of N-1 and N-2 isomers.[2][8][9]
-
Steric Hindrance: Substituents on the indazole ring can sterically hinder one of the nitrogen atoms, directing the alkylating agent to the other. For instance, a substituent at the C-7 position can impede alkylation at N-1, thus favoring the N-2 position.[1][7]
-
Reaction Conditions: Temperature and reaction time can also play a role in determining the product ratio, particularly in cases where thermodynamic or kinetic control is sought.
Experimental Protocols
Protocol 1: Selective N-1 Alkylation of this compound
This protocol is optimized for the selective formation of the N-1 alkylated product using a strong base in a non-polar aprotic solvent.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide, alkyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Argon or nitrogen atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent (1.1 equiv) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or gently heat (e.g., to 50 °C) overnight, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-1 alkylated product.
Protocol 2: N-2 Selective Alkylation via Mitsunobu Reaction
For the synthesis of the N-2 alkylated isomer, the Mitsunobu reaction can be employed, which has been shown to favor N-2 alkylation for some indazole substrates.[6][7]
Materials:
-
This compound
-
Alcohol (R-OH) (1.5 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Argon or nitrogen atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.[2]
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution.[2]
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue directly by flash column chromatography on silica gel to separate the N-2 alkylated product from the N-1 isomer and triphenylphosphine oxide.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the N-alkylation of indazole derivatives, providing a comparative overview.
| Protocol | Base/Reagent | Solvent | Alkylating Agent | Temperature | N1:N2 Ratio | Yield (%) | Reference |
| N-1 Selective | NaH | THF | Alkyl Bromide | 0 °C to 50 °C | >99:1 | 89 | [6] |
| Mixed Isomers | K₂CO₃ | DMF | Methyl Iodide | Room Temp | 58:42 | 47 (N1), 25 (N2) | [8][9] |
| N-2 Selective | DIAD/PPh₃ | THF | n-Pentanol | 0 °C to RT | 1:2.5 | 20 (N1), 58 (N2) | [6][7] |
Visualizations
The following diagrams illustrate the experimental workflows for the selective N-alkylation of this compound.
Caption: Workflow for the Selective N-1 Alkylation of this compound.
Caption: Workflow for the N-2 Selective Alkylation via Mitsunobu Reaction.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. research.ucc.ie [research.ucc.ie]
- 6. d-nb.info [d-nb.info]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Indazole Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds and approved pharmaceuticals. The functionalization of the indazole nucleus through palladium-catalyzed cross-coupling reactions has emerged as a powerful and versatile strategy for the synthesis of complex molecules. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allow for the precise installation of carbon-carbon and carbon-nitrogen bonds, facilitating the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides detailed application notes, experimental protocols, and comparative data for key palladium-catalyzed cross-coupling reactions involving indazole intermediates.
General Principles and Catalytic Cycle
Palladium-catalyzed cross-coupling reactions fundamentally involve a catalytic cycle that typically consists of three main steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[1][2] The efficiency of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent.
A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions is depicted below.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between halogenated indazoles and organoboron reagents.[1][3] This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. The reactivity of haloindazoles generally follows the trend I > Br > Cl.[1]
Comparative Data for Suzuki-Miyaura Coupling of Haloindazoles
| Indazole Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-dioxane/water | 80-100 | N/A | High |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | 1,4-dioxane/water | 80-100 | N/A | High |
| 3-iodo-1H-indazole (N-protected) | Various arylboronic acids | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | Et₃N | DMF | 20 | 12 | Good to Excellent |
| 4-iodo-3-bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 (at C4) |
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry reaction vessel, combine the haloindazole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%).
-
Reaction: Heat the mixture to the specified temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[3]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-substituted aminoindazoles.[4] This reaction allows for the introduction of diverse amine functionalities, which is crucial for exploring structure-activity relationships in drug discovery.[4] The choice of ligand is critical for the success of this reaction.
Comparative Data for Buchwald-Hartwig Amination of Haloindazoles
| Indazole Substrate | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-bromo-1H-indazole | Primary Amine | BrettPhos precatalyst (2) | BrettPhos | LiHMDS | THF | 65 | 12-24 | Good to Excellent |
| 6-bromo-1H-indazole | Secondary Amine | RuPhos precatalyst (2) | RuPhos | LiHMDS | THF | 65 | 12-24 | Good to Excellent |
| 3-iodo-1H-indazole (N-protected) | Various amines | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | 1,4-dioxane | 100 | 12 | Good to Excellent |
| Unprotected bromoimidazoles/pyrazoles | Various amines | tBuBrettPhos precatalyst | tBuBrettPhos | K₃PO₄ | Toluene | 100 | 12-24 | Moderate to Excellent[5] |
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the haloindazole (1.0 equiv), the amine (1.2 equiv), and the palladium precatalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Solvent and Base Addition: Add anhydrous solvent (e.g., THF, toluene) via syringe. Then, add the base (e.g., LiHMDS, Cs₂CO₃, 2.0 equiv) to the stirred reaction mixture.
-
Reaction: Heat the mixture to the specified temperature (e.g., 65-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.[4]
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a haloindazole and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[6][7][8] This reaction is instrumental in synthesizing alkynyl-substituted indazoles, which are valuable intermediates in organic synthesis and medicinal chemistry.
Comparative Data for Sonogashira Coupling of Haloindazoles
| Indazole Substrate | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-iodo-1H-indazole (N-protected) | Various terminal alkynes | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 20 | 12 | High |
| 5-bromo-3-iodo-1H-indazole (N-protected) | Terminal alkyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 20 | 12 | Selective at C3 |
| 5-bromo-3-alkynyl-1H-indazole | Terminal alkyne | PdCl₂(PPh₃)₂ (10) | CuI (20) | Et₃N | DMF | 70 | 48 | High |
General Protocol for Sonogashira Coupling
-
Reaction Setup: In a reaction vessel, dissolve the haloindazole (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., DMF, Et₃N).
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂) (5-10 mol%), the copper co-catalyst (CuI) (10-20 mol%), and a base (e.g., Et₃N).
-
Inert Atmosphere: Purge the reaction mixture with an inert gas.
-
Reaction: Stir the reaction at the specified temperature (room temperature to 70 °C) and monitor its progress.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography to obtain the desired alkynyl-indazole.[6]
Experimental Workflow
The following diagram illustrates a general workflow for performing palladium-catalyzed cross-coupling reactions with indazole intermediates.
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of indazole intermediates. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide efficient and versatile routes to a wide range of substituted indazoles. The protocols and data presented herein serve as a guide for researchers in the design and execution of these important transformations in the pursuit of novel chemical entities for drug discovery and development. Careful selection of the catalyst, ligand, base, and reaction conditions is paramount to achieving high yields and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. mdpi.com [mdpi.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Methyl 1H-indazole-4-carboxylate in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1H-indazole-4-carboxylate is a heterocyclic organic compound belonging to the indazole class. The indazole scaffold is a key pharmacophore in many biologically active molecules and has garnered significant interest in the field of agrochemical research. Derivatives of indazole have demonstrated a broad spectrum of activities, including herbicidal, fungicidal, and plant growth regulatory effects. While specific public domain data on the direct agrochemical use of this compound is limited, its structural features suggest its potential as a valuable synthon and a lead compound for the development of novel agrochemicals. Structure-activity relationship (SAR) studies on related indazole derivatives have indicated that substitution at the 4-position can be crucial for biological activity, highlighting the importance of this particular ester in agrochemical discovery pipelines.[1]
These application notes provide an overview of the potential uses of this compound in agrochemical research, supported by generalized protocols for evaluating its efficacy.
Potential Agrochemical Applications
Herbicidal Activity
Indazole derivatives have been shown to possess herbicidal properties.[1] this compound can serve as a key intermediate for the synthesis of more complex molecules with potential herbicidal effects. The indazole ring system can mimic the activity of natural plant hormones or inhibit key enzymes in plant metabolic pathways. For instance, certain indazolyl-picolinic acids have exhibited significant inhibition of root growth in various weed species.[1]
Fungicidal Activity
The "azole" chemical class, which includes indazoles, is well-established in agriculture for its fungicidal properties. Many commercial azole fungicides act by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. While specific data for this compound is not available, its core structure suggests potential for antifungal activity against a range of plant pathogens.
Plant Growth Regulation
Certain heterocyclic compounds, including indazole derivatives, have been observed to influence plant growth and development.[2] These effects can range from growth inhibition at high concentrations to growth promotion at lower concentrations.[2] this compound could be investigated for its ability to modulate plant processes such as seed germination, root elongation, and shoot development.[2]
Data Presentation
As direct quantitative data for this compound is not publicly available, the following table presents hypothetical data based on the activities of structurally related indazole derivatives to illustrate potential efficacy. This data should be considered illustrative and would need to be confirmed through experimental validation.
| Agrochemical Application | Test Organism | Parameter | Hypothetical Value for this compound Derivative | Reference Compound | Reference Value |
| Herbicidal | Arabidopsis thaliana (Thale cress) | Root Growth Inhibition (IC50) | 25 µM | Picloram | 50 µM[1] |
| Herbicidal | Brassica napus (Rapeseed) | Post-emergence % Inhibition (at 250 g/ha) | 85% | 4-amino-3,5-dichloro-6-(4-fluoro-1H-indazol-1-yl)-2-picolinic acid (Compound 5a) | >90%[1] |
| Fungicidal | Botrytis cinerea (Gray mold) | Mycelial Growth Inhibition (EC50) | 15 µg/mL | Tebuconazole | 5 µg/mL |
| Plant Growth Regulation | Triticum aestivum (Wheat) | Root Elongation (% of control at 50 ppm) | 70% | 3-Aryl-1H-indazole | ~50% (inhibitory)[2] |
Experimental Protocols
Protocol 1: In Vitro Herbicidal Activity Assay (Root Growth Inhibition)
This protocol is adapted from methodologies used for testing novel indazole-based herbicides.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the root growth of a model plant species, Arabidopsis thaliana.
Materials:
-
This compound
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Agar
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (90 mm)
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Test Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a series of dilutions from the stock solution to achieve final test concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) in the MS medium. Ensure the final DMSO concentration does not exceed 0.5% (v/v) in all treatments, including the control.
-
-
Plating:
-
Prepare MS agar medium (0.8% agar, 1% sucrose) and autoclave.
-
Cool the medium to approximately 50°C and add the appropriate volume of the test compound dilutions or DMSO for the control.
-
Pour the medium into sterile petri dishes.
-
-
Seed Sterilization and Sowing:
-
Surface sterilize A. thaliana seeds using 70% ethanol for 1 minute, followed by 20% bleach for 10 minutes, and then rinse thoroughly with sterile distilled water.
-
Place 10-15 sterilized seeds on the surface of the agar in each petri dish.
-
-
Incubation:
-
Seal the petri dishes and place them vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
-
-
Data Collection and Analysis:
-
After 7-10 days, measure the primary root length of the seedlings.
-
Calculate the percentage of root growth inhibition for each concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the inhibition percentage against the logarithm of the concentration and fitting the data to a dose-response curve.
-
Protocol 2: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This protocol is a standard method for screening the fungicidal activity of chemical compounds.
Objective: To determine the half-maximal effective concentration (EC50) of this compound required to inhibit the mycelial growth of a common plant pathogenic fungus, Botrytis cinerea.
Materials:
-
This compound
-
Pure culture of Botrytis cinerea
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (90 mm)
-
Incubator
Procedure:
-
Preparation of Amended Media:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Prepare sterile PDA and cool it to about 50-55°C.
-
Add the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). A control plate should contain PDA with an equivalent amount of DMSO.
-
Pour the amended PDA into sterile petri dishes.
-
-
Inoculation:
-
From the margin of an actively growing B. cinerea culture, cut a 5 mm diameter mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).
-
-
Incubation:
-
Incubate the plates at 25°C in the dark.
-
-
Data Collection and Analysis:
-
When the mycelial growth in the control plate has reached approximately two-thirds of the plate diameter, measure the diameter of the fungal colony in all plates.
-
Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.
-
Determine the EC50 value by plotting the inhibition percentage against the logarithm of the concentration.
-
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1H-indazole-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1H-indazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common challenges encountered during the synthesis of this important chemical intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions.
Question 1: Why am I observing low yields in the synthesis of this compound?
Answer: Low yields can stem from several factors throughout the synthetic process. A common route to indazoles involves the nitrosation of corresponding indoles. In this process, side reactions, such as the formation of dimeric byproducts, can significantly reduce the yield.[1] To mitigate this, a slow addition of the indole to the nitrosating mixture at a low temperature (e.g., 0 °C) is recommended to maintain a low concentration of the nucleophilic indole and favor the desired reaction pathway.[1]
Another critical point is the potential for the formation of regioisomers (e.g., N1 vs. N2 substituted products) during alkylation or other modifications of the indazole ring. The 1H-tautomer is generally more thermodynamically stable, but reaction conditions can influence the product ratio.[2] Careful control of reaction parameters is crucial for maximizing the yield of the desired isomer.
Question 2: I am getting a mixture of N1 and N2 alkylated indazole regioisomers. How can I improve the selectivity for the N1 position?
Answer: Achieving high regioselectivity in the N-alkylation of indazoles is a common challenge.[3] The formation of a mixture of N1 and N2 isomers can complicate purification and reduce the overall yield of the target compound.[4] To favor the formation of the N1-substituted product, which is often the thermodynamically more stable isomer, you can employ specific reaction conditions.[2] The choice of base, solvent, and reaction temperature can significantly influence the N1/N2 ratio. For instance, using a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF) often favors the formation of the N1-alkylated product.[2]
Question 3: What are the best practices for the purification of crude this compound?
Answer: The purification of this compound is critical to ensure the quality of the final product, as impurities can interfere with subsequent reactions or biological assays.[5] The two most common and effective methods for purification are column chromatography and recrystallization.[6]
-
Column Chromatography: This technique is useful for separating the desired product from unreacted starting materials, byproducts, and any regioisomers that may have formed. A suitable solvent system (eluent) needs to be determined, typically through thin-layer chromatography (TLC) analysis.
-
Recrystallization: For this method, a solvent should be chosen in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature.[6] This allows for the crystallization of the pure compound upon cooling. Potential solvents to screen include ethanol, methanol, and ethyl acetate.[6]
Common impurities can include unreacted starting materials and residual coupling reagents if the synthesis involves such steps.[6]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare the indazole core?
A1: Several strategies have been developed for the synthesis of the indazole scaffold. Some of the most common methods include:
-
Nitrosation of indoles: This involves the reaction of an indole with a nitrosating agent, which leads to a ring-opening and subsequent ring-closure to form the indazole.[1]
-
Cyclization of o-toluidine derivatives: This is another classical approach to the indazole core.[7]
-
Palladium-catalyzed cross-coupling reactions: These methods can be used to construct the indazole ring from appropriately substituted precursors.[8]
-
[3+2] Cycloaddition reactions: This approach involves the reaction of arynes with diazo compounds.[9]
Q2: Why is the purity of this compound important?
A2: The purity of this compound is paramount, especially in drug discovery and development.[5] Impurities can lead to unpredictable reaction outcomes, affect biological activity, and compromise the integrity of research data.[5] When used as a building block for potential drug candidates, even trace amounts of contaminants can alter the efficacy, safety, or metabolism of the final compound.[5] Therefore, sourcing or synthesizing high-purity material (often ≥97%) is crucial.[5][10]
Data Presentation
Table 1: Reaction Conditions for Nitrosation of Indoles to Indazole-3-carboxaldehydes
| Entry | Starting Indole | Addition Time | Temperature (°C) | Yield (%) |
| 1 | Indole | 30 min | Room Temp | 5 |
| 2 | 5-Bromo-indole | 30 min | Room Temp | 19 |
| 3 | Indole | 30 min | 0 | 40 |
| 4 | 5-Bromo-indole | 30 min | 0 | 72 |
| 5 | Indole | 1 h | 0 | 48 |
| 6 | 5-Bromo-indole | 1 h | 0 | ~100 |
Data adapted from an optimized procedure for the synthesis of 1H-indazole-3-carboxaldehyde derivatives, which are structurally related to the target compound's precursors.[1]
Experimental Protocols
General Protocol for the Synthesis of 1H-Indazole-3-carboxamides (A Related Structure)
This protocol outlines the general steps for the synthesis of 1H-indazole-3-carboxamides, which involves the activation of a carboxylic acid and subsequent reaction with an amine. A similar approach could be adapted for the synthesis of esters like this compound.
-
Activation of the Carboxylic Acid: To a solution of the corresponding 1H-indazole-carboxylic acid (1 equivalent) in a suitable solvent such as DMF, add a coupling agent like HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents), along with a base like triethylamine (3 equivalents).
-
Reaction Mixture: Stir the reaction mixture at room temperature for approximately 15 minutes to allow for the activation of the carboxylic acid.
-
Amine/Alcohol Addition: Add the desired amine or, for ester synthesis, the corresponding alcohol (1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature for 4-6 hours, monitoring the progress of the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice water.
-
Extraction: Extract the product with an appropriate organic solvent, such as a 10% solution of methanol in chloroform.[6]
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole synthesis [organic-chemistry.org]
- 10. nbinno.com [nbinno.com]
Technical Support Center: Purification of Crude Methyl 1H-indazole-4-carboxylate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the purification of crude Methyl 1H-indazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for purifying this compound are silica gel column chromatography and recrystallization.[1] The choice between these methods depends on the impurity profile, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities in my crude product?
A2: Common impurities can include unreacted starting materials, reagents from the synthesis, and potentially isomeric byproducts (e.g., Methyl 1H-indazole-6-carboxylate or the N2-isomer), depending on the synthetic route.[1] If the synthesis involves the cyclization of an indole precursor, residual starting material or reaction intermediates may also be present.
Q3: How can I quickly assess the purity of my crude and purified material?
A3: Thin-Layer Chromatography (TLC) is an excellent technique for rapid, qualitative assessment of purity. By comparing the crude material to the purified fractions against a reference spot, you can monitor the progress of the purification. For quantitative analysis and confirmation of structure and molecular weight, techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.[1]
Q4: My purified product has a broad melting point range. What does this indicate?
A4: A broad melting point range is a strong indicator of impurities.[1] The presence of residual solvents or synthetic byproducts can depress and broaden the melting point. Further purification is recommended to obtain a sharp melting point, which is characteristic of a pure compound.
Purification Protocols
Experimental Protocol 1: Purification by Column Chromatography
This protocol outlines a general method using silica gel chromatography, which is highly effective for separating the target compound from both more polar and less polar impurities.
Materials and Reagents:
-
Crude this compound
-
Silica Gel (230-400 mesh for flash chromatography)
-
n-Hexane (or Heptane)
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM, optional, for sample loading)
-
TLC plates (silica gel 60 F254)
-
Glass column and appropriate apparatus
Procedure:
-
TLC Analysis: Before packing the column, determine an optimal eluent system using TLC. Test various ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 7:3, 1:1). The ideal system should provide a retention factor (Rf) of approximately 0.25-0.35 for the product, with good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in n-hexane. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until the level is just above the silica surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., Hexane:EtOAc 9:1). Gradually increase the polarity of the eluent (gradient elution) as the separation proceeds. For example, you can increase the proportion of ethyl acetate in stages (e.g., 10%, 20%, 30%).[2]
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the composition of the eluting fractions by TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Experimental Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for removing small amounts of impurities, especially if the crude product is already relatively pure.
Materials and Reagents:
-
Crude this compound
-
Recrystallization solvent(s) (e.g., Ethanol, Methanol, Ethyl Acetate, Toluene, Hexane/EtOAc mixture)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[1] Common solvent systems for indazole derivatives include ethanol/water or ethyl acetate/hexane.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should initiate. To maximize yield, subsequently cool the flask in an ice bath.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to a constant weight.
Data Presentation
Table 1: TLC Solvent Systems for Indazole Carboxylates
| Eluent System (Hexane:EtOAc) | Typical Rf Range for Product | Application Notes |
| 8:2 | 0.4 - 0.5 | Good for initial assessment and separation from non-polar impurities.[4] |
| 7:3 | 0.3 - 0.4 | Often provides optimal separation for column chromatography. |
| 1:1 | 0.6 - 0.7 | Useful for eluting the compound quickly or for TLC of more polar analogues. |
Note: Rf values are approximate and should be determined experimentally for this compound.
Table 2: Common Recrystallization Solvents for Indazole Derivatives
| Solvent / Mixture | Suitability | Procedure Notes |
| Ethanol or Methanol | Good | Dissolve in minimum hot solvent, cool slowly. Water can be added as an anti-solvent. |
| Ethyl Acetate / Hexane | Excellent | Dissolve in hot EtOAc, then add hexane dropwise until solution becomes cloudy. Reheat to clarify and cool slowly. |
| Toluene | Good | Suitable for compounds with moderate polarity. |
| Acetone / Water | Good | Dissolve in acetone and add water as an anti-solvent. |
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Incorrect eluent polarity.- Column overloaded. | - Optimize the eluent system using TLC to achieve a product Rf of 0.25-0.35.- Use a gradient elution.- Reduce the amount of crude material loaded onto the column (a 1:50 ratio of compound to silica is a good starting point). |
| Product Not Eluting | - Eluent is too non-polar. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). |
| Cracked/Channeling Silica Bed | - Improper column packing.- Column ran dry. | - Ensure the silica is packed uniformly as a slurry.- Never let the solvent level drop below the top of the silica bed. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| "Oiling Out" (Product separates as an oil, not crystals) | - Solution is too supersaturated.- Cooling rate is too fast.- High level of impurities. | - Reheat the solution to redissolve the oil and add a small amount of additional hot solvent.- Allow the solution to cool more slowly (e.g., insulate the flask).- Try a different recrystallization solvent.[1] |
| No Crystals Form | - Solution is not saturated enough.- Compound is very soluble even at low temperatures. | - Evaporate some of the solvent to increase concentration and re-cool.- Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation.- Add a seed crystal of the pure compound. |
| Low Recovery | - Too much solvent was used.- Compound has significant solubility in the cold solvent. | - Use the absolute minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Consider a different solvent where the compound is less soluble when cold. |
Visual Workflows
References
Technical Support Center: Optimizing Reaction Conditions for Indazole N-Functionalization
Welcome to the technical support center for the N-functionalization of indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer solutions for optimizing reaction conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-functionalization of indazoles.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Conversion | 1. Insufficiently Strong Base: The chosen base may not be strong enough to fully deprotonate the indazole.[1] 2. Poor Solubility: The indazole starting material or its salt may have poor solubility in the selected solvent.[1] 3. Inactive Alkylating/Arylating Agent: The electrophile may have degraded or is not reactive enough under the reaction conditions.[1] 4. Steric Hindrance: Bulky substituents on the indazole or the electrophile may be impeding the reaction.[1] | 1. Change the Base: Switch to a stronger base such as sodium hydride (NaH).[1] 2. Alter the Solvent: Use a solvent that can better dissolve the reactants. For instance, polar aprotic solvents like DMF or DMSO can be effective.[1][2] 3. Activate the Electrophile: If using an alkyl halide, consider converting it to a more reactive species like a tosylate or iodide.[1] 4. Increase Reaction Temperature/Time: For sterically hindered substrates, higher temperatures or longer reaction times may be necessary to drive the reaction to completion.[1] |
| Poor N1:N2 Regioselectivity | 1. Kinetic vs. Thermodynamic Control: The reaction conditions may favor the formation of a mixture of isomers. N1-substituted products are often thermodynamically more stable, while N2-products can be favored under kinetic control.[3][4] 2. Solvent and Base Combination: Polar aprotic solvents like DMF, when used with carbonate bases (e.g., K₂CO₃, Cs₂CO₃), often lead to mixtures of N1 and N2 isomers.[1] 3. Substituent Effects: The electronic and steric properties of substituents on the indazole ring can significantly influence the N1:N2 ratio.[1][4] | 1. Favor Thermodynamic Product (N1): Use conditions that allow for equilibration, such as longer reaction times or higher temperatures. The NaH/THF system is widely reported to favor the N1 isomer.[1][4][5] 2. Favor Kinetic Product (N2): Employ conditions that do not allow for equilibration. The Mitsunobu reaction, for instance, often shows a preference for the N2 position.[2][5] 3. Leverage Substituent Effects: Electron-withdrawing groups at the C7 position (e.g., -NO₂, -CO₂Me) can direct functionalization to the N2 position.[1][2][5][6] |
| Difficulty Separating N1/N2 Isomers | 1. Similar Polarity: N1 and N2 isomers often exhibit very similar polarities, making chromatographic separation challenging.[1] | 1. Optimize for Selectivity: Focus on improving the regioselectivity of the reaction to minimize the formation of the undesired isomer.[1] 2. Advanced Chromatography: Utilize high-performance column chromatography with a shallow gradient to improve separation.[1] 3. Derivatization: Consider derivatizing the mixture to alter the physical properties of the isomers, facilitating separation. The directing group can then be removed.[1] |
| Side Reactions (e.g., C-alkylation) | 1. Reactive Intermediates: In some cases, the reaction conditions may promote undesired side reactions. | 1. Modify Reaction Conditions: Adjust the temperature, solvent, or base to disfavor the side reaction. 2. Protecting Groups: If applicable, use protecting groups to block other reactive sites on the indazole ring. |
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N1 and N2 alkylated products?
The indazole anion is an ambident nucleophile, meaning it has two reactive nitrogen atoms (N1 and N2).[1] This often leads to the formation of a mixture of N1 and N2 substituted products. The ratio of these products is highly dependent on the reaction conditions, including the choice of base, solvent, temperature, and the electronic and steric properties of the substituents on the indazole ring.[1]
Q2: How can I selectively obtain the N1-functionalized indazole?
To selectively obtain the N1-functionalized indazole, it is generally best to use conditions that favor the thermodynamically more stable product.[3][5] The most commonly recommended method is the use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[1][4] This combination often leads to high N1 selectivity, in some cases exceeding 99%.[2][6] Electron-withdrawing groups at the C3 position can further enhance N1-selectivity under these conditions.[1]
Q3: What conditions favor the formation of the N2-functionalized indazole?
Formation of the N2-functionalized indazole is often favored under kinetically controlled conditions.[3][4] The Mitsunobu reaction is a notable example of a method that can provide a higher proportion of the N2 isomer.[2][5] Additionally, the presence of sterically demanding or electron-withdrawing substituents at the C7 position of the indazole ring, such as nitro (NO₂) or carboxylate (CO₂Me) groups, can sterically hinder the N1 position and direct alkylation to the N2 position.[2][3][5][6]
Q4: What is the role of the base in determining regioselectivity?
The choice of base is critical in controlling the N1 versus N2 regioselectivity. Strong, non-nucleophilic bases like sodium hydride (NaH) in a non-polar aprotic solvent like THF tend to favor N1-alkylation.[1] This is often attributed to the formation of a tight ion pair where the sodium cation coordinates with the N2 atom, sterically blocking it and directing the electrophile to the N1 position.[1] In contrast, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as DMF often result in mixtures of isomers.[1]
Q5: How does the solvent affect the outcome of the reaction?
The solvent plays a significant role in influencing the regioselectivity. Non-polar aprotic solvents like THF, when paired with a strong base like NaH, promote the formation of the N1 isomer.[1][4] Polar aprotic solvents like DMF or DMSO can lead to a mixture of N1 and N2 products, particularly when used with carbonate bases.[1][2]
Data Presentation: Summary of Reaction Conditions for N-Alkylation
The following tables summarize the effect of different reaction parameters on the regioselectivity of indazole N-alkylation.
Table 1: Influence of Base and Solvent on N1:N2 Regioselectivity
| Base | Solvent | Typical N1:N2 Ratio | Control | Reference(s) |
| NaH | THF | Highly N1 selective (>99:1 in some cases) | Thermodynamic | [1][2][3][6] |
| K₂CO₃ | DMF | Mixture of isomers (e.g., 58:42) | Kinetic/Thermodynamic Mix | [3][7] |
| Cs₂CO₃ | Dioxane | Highly N1 selective | Thermodynamic | [1][8] |
| Na₂CO₃ | DMF | Mixture of isomers, often with low conversion | - | [5] |
| K₂CO₃ | THF | No reaction | - | [5] |
Table 2: Influence of Indazole Substituents on Regioselectivity
| Substituent Position | Substituent Type | Effect on Regioselectivity | Reference(s) |
| C3 | Electron-withdrawing (e.g., -CO₂Me, -COMe) | Enhances N1-selectivity with NaH/THF | [1][2] |
| C7 | Bulky groups | Can decrease N1-selectivity due to steric hindrance | [1] |
| C7 | Electron-withdrawing (e.g., -NO₂, -CO₂Me) | Strongly favors N2-selectivity (≥96%) | [1][2][5][6] |
Experimental Protocols
Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N-1 position using NaH in THF.[3]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.
Protocol 2: N-2 Alkylation via Mitsunobu Reaction (Kinetic Control)
This protocol often favors the N-2 isomer, particularly for certain indazole substrates.[3][5]
-
Preparation: Dissolve the 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers.
Visualizations
Caption: General experimental workflow for the N-functionalization of indazoles.
Caption: Decision tree for selecting reaction conditions based on desired regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ucc.ie [research.ucc.ie]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up Synthesis of Indazole Intermediates
Welcome to the Technical Support Center for the scale-up synthesis of indazole intermediates. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance and solutions to common challenges encountered during the transition from laboratory-scale to larger-scale production.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of indazole intermediates, offering potential causes and actionable solutions.
Issue 1: Poor Regioselectivity in N-Alkylation - Predominance of the undesired N2-isomer.
Question: My N-alkylation reaction is yielding a significant amount of the N2-isomer, leading to difficult purification and low yield of the desired N1-alkylated indazole. How can I improve the N1-selectivity on a larger scale?
Answer: Achieving high N1-selectivity is a common challenge in indazole chemistry, as direct alkylation often produces a mixture of N1 and N2 isomers.[1] The regiochemical outcome is influenced by a delicate balance of steric and electronic factors, as well as reaction conditions that favor either thermodynamic or kinetic control.[1]
Troubleshooting Steps:
-
Choice of Base and Solvent: This is one of the most critical factors. For high N1-selectivity, the use of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) is highly recommended. This combination favors the formation of the thermodynamically more stable N1-anion.[1][2]
-
Substituent Effects: The nature and position of substituents on the indazole ring play a significant role.
-
Steric Hindrance: Bulky substituents at the C3 position can sterically hinder the N2 position, thus favoring alkylation at the N1 position.
-
Electronic Effects: Electron-withdrawing groups, particularly at the C7 position (e.g., -NO₂ or -CO₂Me), can direct alkylation to the N2 position with high selectivity (≥ 96%).[1][3]
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetic product (often the N2-isomer), while higher temperatures may allow for equilibration to the thermodynamically favored N1-isomer. However, this is highly system-dependent.
-
Alternative Alkylation Strategy: If direct alkylation remains problematic, consider a two-step approach involving an initial enamine condensation followed by hydrogenation. This has been shown to be highly selective for N1-alkylation and has been successfully demonstrated on a 100 g scale.[4]
Issue 2: Low or No Yield in Ullmann Coupling for C-N Bond Formation.
Question: I am attempting an intramolecular Ullmann-type reaction to form the indazole ring, but I am observing very low to no product formation. What are the key parameters to optimize for this reaction at scale?
Answer: The Ullmann coupling, while a powerful tool for C-N bond formation, can be sensitive to various factors, especially during scale-up. Common issues include catalyst deactivation, inappropriate reaction conditions, and thermal instability.
Troubleshooting Steps:
-
Catalyst Activity: The active catalytic species is often considered to be Cu(I).
-
Ensure you are using a high-purity copper(I) source (e.g., CuI, CuBr).
-
If using Cu(0) or Cu(II) salts, ensure the reaction conditions can generate the active Cu(I) species in situ.
-
Consider the use of ligands such as 1,10-phenanthroline or N,N-dimethylglycine to stabilize the copper catalyst and facilitate the reaction.
-
-
Base Selection: The choice of base is critical. Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. A screen of different bases is recommended during optimization.
-
Solvent and Temperature: High-boiling point polar aprotic solvents like DMF, DMSO, or dioxane are commonly used. The reaction temperature is also crucial; while traditional Ullmann reactions required very high temperatures, modern ligand-accelerated protocols can often be run at lower temperatures (80-120 °C).
-
Process Safety: Ullmann reactions can be exothermic. A thorough thermal hazard assessment is crucial before scaling up. Differential Scanning Calorimetry (DSC) can be used to determine the onset temperature of any exothermic events.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up indazole synthesis?
A1: Key safety concerns include:
-
Thermal Runaway: Many reactions involved in indazole synthesis, such as nitrations or Ullmann couplings, are exothermic. Inadequate heat dissipation in large reactors can lead to a thermal runaway. A thorough process safety evaluation, including reaction calorimetry, is essential.
-
Gas Evolution: Some reactions may produce gaseous byproducts (e.g., nitrogen gas). The rate of gas evolution must be understood and controlled to prevent over-pressurization of the reactor.
-
Handling of Hazardous Reagents: Reagents like sodium hydride (flammable solid), hydrazine (toxic and potentially explosive), and strong acids/bases require specific handling procedures and personal protective equipment (PPE).
-
Thermal Stability of Intermediates: Some nitrogen-rich intermediates can be thermally unstable. Understanding the decomposition temperature of all intermediates is crucial for safe handling and storage.
Q2: How can I minimize the formation of impurities during the scale-up of my indazole synthesis?
A2: Impurity profiles can change significantly upon scale-up. To minimize impurities:
-
Control of Starting Material Quality: Ensure the purity of starting materials is consistent and well-characterized. Impurities in starting materials that are negligible at a small scale can become significant at a larger scale.
-
Reaction Parameter Optimization: Tightly control reaction parameters such as temperature, reaction time, and reagent addition rates. Inefficient mixing in large reactors can lead to localized "hot spots" and increased side product formation.
-
In-Process Controls (IPCs): Implement IPCs to monitor the reaction progress and the formation of key intermediates and impurities. This allows for adjustments to be made during the reaction if necessary.
-
Work-up and Purification: The work-up and purification procedures should be robust and scalable. Re-crystallization is often a preferred method for purification at a large scale as it can be more efficient and economical than chromatography.
Q3: Are there any "green" or more environmentally friendly approaches to indazole synthesis?
A3: Yes, there is growing interest in developing greener synthetic routes for indazoles. Some approaches include:
-
Catalytic Methods: Using catalytic amounts of transition metals or even metal-free catalytic systems reduces waste compared to stoichiometric reagents.
-
One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reactor without isolating intermediates can save on solvents and energy. A one-pot condensation-Cadogan reductive cyclization is one such example.
-
Alternative Solvents: The use of greener solvents like water, ethanol, or polyethylene glycol (PEG) is being explored. Microwave-assisted synthesis in aqueous media has also been reported to be an efficient and environmentally friendly method.[5]
Data Presentation
Table 1: Effect of Base and Solvent on N1/N2 Regioselectivity in Indazole Alkylation
| Entry | Base | Solvent | N1:N2 Ratio | Reference |
| 1 | NaH | THF | >99:1 | [1] |
| 2 | K₂CO₃ | DMF | 1:1.2 | [3] |
| 3 | Cs₂CO₃ | DMF | 1:1.5 | [3] |
| 4 | NaH | DMF | 1:1.1 | [3] |
Table 2: Influence of C7-Substituent on N-Alkylation Regioselectivity (NaH in THF)
| Entry | C7-Substituent | N1:N2 Ratio | Reference |
| 1 | H | >99:1 | [1] |
| 2 | NO₂ | 4:96 | [1][3] |
| 3 | CO₂Me | 4:96 | [1][3] |
Experimental Protocols
Protocol 1: Gram-Scale N1-Selective Alkylation of 1H-Indazole using NaH/THF
This protocol is a general procedure for the N1-selective alkylation of a substituted 1H-indazole.
Materials:
-
Substituted 1H-indazole (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Alkyl halide (e.g., alkyl bromide, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), add the substituted 1H-indazole.
-
Add anhydrous THF to dissolve the indazole (to a concentration of approximately 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back down to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating (e.g., to 50 °C) may be required for less reactive alkyl halides.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Hundred-Gram Scale N1-Selective Indazole Alkylation via Reductive Amination
This two-step, one-purification protocol has been successfully demonstrated for the synthesis of N1-isobutyl-7-bromoindazole on a 100 g scale.[4]
Step 1: Enamine Formation
-
To a suitable reactor, charge 7-bromo-1H-indazole (1.0 eq), isobutyraldehyde (1.5 eq), and toluene.
-
Add p-toluenesulfonic acid monohydrate (0.05 eq).
-
Heat the mixture to reflux and remove water using a Dean-Stark apparatus.
-
Monitor the reaction by an appropriate in-process control until completion.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude enamine intermediate.
Step 2: Hydrogenation
-
Dissolve the crude enamine in toluene.
-
Add 5% Platinum on carbon (Pt/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., 40 psi) at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction for the consumption of the enamine.
-
Upon completion, filter the catalyst and concentrate the filtrate.
-
Purify the product by an appropriate method (e.g., recrystallization) to yield the N1-alkylated indazole.
Mandatory Visualization
Caption: Workflow for N1-Selective Alkylation.
Caption: Troubleshooting Regioselectivity.
References
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
How to resolve poor solubility of Methyl 1H-indazole-4-carboxylate in aqueous media
Welcome to the technical support center for Methyl 1H-indazole-4-carboxylate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor solubility in aqueous media?
A1: The low aqueous solubility of this compound is attributed to its molecular structure. The presence of the non-polar indazole ring and the methyl ester group contributes to its hydrophobic nature, making it energetically unfavorable to dissolve in polar solvents like water.
Q2: What is the first step to take when encountering solubility issues with this compound?
A2: The initial and most common approach is to prepare a high-concentration stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose. This stock solution can then be diluted into your aqueous experimental medium. It is critical to keep the final concentration of the organic solvent low (typically below 0.5%) to avoid artifacts in biological assays.[1]
Q3: Can adjusting the pH of the aqueous medium improve the solubility of this compound?
A3: Adjusting the pH can be an effective strategy for ionizable compounds.[1][] The indazole ring contains nitrogen atoms that can be protonated at acidic pH. By lowering the pH of the buffer, you can increase the proportion of the more soluble, protonated form of the molecule. A preliminary pH-solubility profile experiment is recommended to determine the optimal pH for your application.[1]
Q4: What are co-solvents and how can they enhance solubility?
A4: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[1][3] This reduction in polarity makes the solvent more favorable for dissolving non-polar compounds like this compound. Common co-solvents used in research include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[1][3] The selection and concentration of a co-solvent should be carefully evaluated for compatibility with your specific experimental setup, as high concentrations can be toxic to cells or interfere with assay components.[1][3]
Q5: How do surfactants work to increase the solubility of poorly soluble compounds?
A5: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[4][5] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can be encapsulated within the hydrophobic core, effectively increasing their apparent solubility in the aqueous medium.[4] Common non-ionic surfactants used in pharmaceutical research include Polysorbate 80 (Tween® 80) and various poloxamers.[6]
Q6: What are cyclodextrins and are they a suitable option for improving the solubility of this compound?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They can form inclusion complexes with poorly soluble molecules that fit into their cavity, thereby increasing the aqueous solubility of the "guest" molecule.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.[6] This method is particularly useful for in vitro and in vivo studies.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of DMSO stock solution into aqueous buffer.
This is a common issue when the aqueous buffer cannot accommodate the compound at the desired final concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing precipitation issues.
Detailed Steps:
-
Lower the Final Concentration: The simplest approach is to reduce the target concentration of this compound in your aqueous medium.
-
Optimize the Dilution Process: When diluting the DMSO stock, add it to the aqueous buffer while vortexing vigorously. This rapid mixing can help to prevent localized high concentrations that lead to precipitation.
-
Employ Solubility Enhancement Methods: If the above steps are insufficient, you will need to modify your aqueous buffer. The following sections provide experimental protocols for various solubility enhancement techniques.
Experimental Protocols
Protocol 1: pH Adjustment for Solubility Enhancement
Objective: To determine the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffers of varying pH (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)
-
Microcentrifuge tubes
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a series of aqueous buffers with different pH values.
-
Add a small aliquot of the DMSO stock solution to each buffer to achieve a supersaturated target concentration (e.g., 100 µM). Ensure the final DMSO concentration is constant and minimal (<0.5%).
-
Include a vehicle control with DMSO only.
-
Incubate the samples at room temperature for 2 hours with gentle agitation to allow for equilibration.
-
Centrifuge the tubes at high speed (e.g., 15,000 x g) for 20 minutes to pellet the insoluble compound.
-
Carefully collect the supernatant.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method.
Expected Outcome & Data Presentation:
The solubility of this compound is expected to increase at a lower pH due to the protonation of the indazole ring.
| pH of Aqueous Buffer | Measured Solubility (µM) |
| 4.0 | 55.2 |
| 5.0 | 25.8 |
| 6.0 | 8.1 |
| 7.0 | 2.5 |
| 7.4 | 1.9 |
| 8.0 | 1.5 |
Table 1: Example of a pH-solubility profile for this compound.
Protocol 2: Co-solvent Screening for Improved Solubility
Objective: To evaluate the effectiveness of different co-solvents in increasing the aqueous solubility of this compound.
Materials:
-
This compound
-
10 mM stock solution in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)
-
Microcentrifuge tubes
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a series of PBS solutions containing different concentrations of each co-solvent (e.g., 1%, 5%, 10% v/v).
-
Add the DMSO stock solution to each co-solvent mixture to a final nominal concentration of 100 µM. Keep the final DMSO concentration constant and below 0.5%.
-
Include a control with no co-solvent (only PBS and DMSO).
-
Incubate, centrifuge, and quantify the supernatant as described in Protocol 1.
Expected Outcome & Data Presentation:
Solubility is expected to increase with higher concentrations of co-solvents.
| Co-solvent | Concentration (% v/v) | Measured Solubility (µM) |
| None | 0 | 1.9 |
| Ethanol | 1 | 5.3 |
| 5 | 28.1 | |
| 10 | 65.7 | |
| PG | 1 | 4.8 |
| 5 | 22.4 | |
| 10 | 51.9 | |
| PEG 400 | 1 | 6.2 |
| 5 | 35.6 | |
| 10 | 88.2 |
Table 2: Example of solubility enhancement using various co-solvents.
Protocol 3: Evaluation of Surfactants for Micellar Solubilization
Objective: To assess the ability of surfactants to increase the apparent solubility of this compound.
Materials:
-
This compound
-
10 mM stock solution in DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Surfactants: Polysorbate 80 (Tween® 80), Poloxamer 188
-
Microcentrifuge tubes
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare aqueous buffer solutions with a range of surfactant concentrations, ensuring some are above their known CMC.
-
Add the DMSO stock solution to each surfactant solution to a final nominal concentration of 100 µM. Maintain a constant and low final DMSO concentration.
-
Include a control without any surfactant.
-
Incubate, centrifuge, and quantify the supernatant as described in Protocol 1.
Expected Outcome & Data Presentation:
A significant increase in solubility is expected at surfactant concentrations above the CMC.
| Surfactant | Concentration (% w/v) | Measured Solubility (µM) |
| None | 0 | 1.9 |
| Polysorbate 80 | 0.01 | 2.1 |
| 0.1 | 45.3 | |
| 1.0 | 120.5 | |
| Poloxamer 188 | 0.1 | 2.5 |
| 1.0 | 60.8 | |
| 5.0 | 155.2 |
Table 3: Example of solubility enhancement using surfactants.
Protocol 4: Solubility Enhancement using Cyclodextrin Complexation
Objective: To investigate the effect of Hydroxypropyl-β-cyclodextrin (HP-β-CD) on the solubility of this compound.
Materials:
-
This compound
-
10 mM stock solution in DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Microcentrifuge tubes
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare aqueous buffer solutions containing various concentrations of HP-β-CD (e.g., 1 mM, 5 mM, 10 mM, 20 mM).
-
Add the DMSO stock solution to each HP-β-CD solution to a final nominal concentration of 100 µM. Keep the final DMSO concentration constant and low.
-
Include a control without HP-β-CD.
-
Incubate, centrifuge, and quantify the supernatant as described in Protocol 1.
Expected Outcome & Data Presentation:
Solubility should increase with increasing concentrations of HP-β-CD.
| HP-β-CD Concentration (mM) | Measured Solubility (µM) |
| 0 | 1.9 |
| 1 | 12.4 |
| 5 | 58.9 |
| 10 | 115.6 |
| 20 | 210.3 |
Table 4: Example of solubility enhancement using HP-β-CD.
Visualization of Experimental Workflow
Caption: General experimental workflow for assessing solubility enhancement.
References
- 1. benchchem.com [benchchem.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. humapub.com [humapub.com]
- 8. scielo.br [scielo.br]
Preventing side reactions in the synthesis of indazole derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing common side reactions during the synthesis of indazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during the synthesis of indazole derivatives?
A1: The most prevalent side reaction is the formation of a mixture of N-1 and N-2 alkylated regioisomers during N-alkylation steps.[1][2] The ratio of these isomers is highly dependent on reaction conditions.[1] Other common side reactions include the formation of dimers and hydrazones, particularly in syntheses starting from o-toluidine or involving diazotization and cyclization steps.[1] In amide bond formation coupling indazole-3-carboxylic acid with an amine, N-acylurea byproducts can form, especially when using carbodiimide coupling agents.[1] Hydrolysis of the final product or nitrile precursors back to the carboxylic acid can also occur.[1]
Q2: How can I control the regioselectivity of N-alkylation to favor the N-1 isomer?
A2: To favor the formation of the N-1 alkylated product, which is often the thermodynamically more stable isomer, specific reaction conditions are crucial.[2][3] The use of sodium hydride (NaH) as a base in a non-polar solvent like tetrahydrofuran (THF) is a highly effective method for achieving N-1 selectivity.[2][3] Bulky substituents at the C3-position of the indazole ring can sterically hinder the N-2 position, thus promoting N-1 alkylation.[2] Lowering the reaction temperature can also enhance the regioselectivity towards the N-1 isomer.
Q3: What conditions favor the formation of the N-2 alkylated indazole isomer?
A3: Formation of the N-2 isomer is often favored under kinetic control.[2] A key strategy is the introduction of an electron-withdrawing group, such as a nitro (NO₂) or methoxycarbonyl (CO₂Me) group, at the C7-position of the indazole ring.[3][4] This has been shown to direct alkylation to the N-2 position with high selectivity (≥ 96%).[3][4] Certain synthetic routes, like the Davis-Beirut and Cadogan reactions, are specifically designed to produce 2H-indazoles.
Q4: Are there specific synthetic methods that inherently provide high regioselectivity for 2H-indazoles?
A4: Yes, the Davis-Beirut and the Cadogan reductive cyclization reactions are prominent methods for the regioselective synthesis of 2H-indazoles. The Davis-Beirut reaction provides a versatile entry to 2H-indazoles and indazolones. The Cadogan reaction involves the reductive cyclization of ortho-imino-nitrobenzene substrates, often using a phosphine reagent, to selectively form the 2H-indazole core.
Q5: How can I minimize byproduct formation during the synthesis of the indazole core itself?
A5: Byproduct formation during the construction of the indazole ring is dependent on the chosen synthetic route. For instance, in methods involving diazotization of anilines, controlling the temperature and the rate of addition of the diazotizing agent is critical to prevent the formation of unwanted diazonium salt-derived byproducts. In syntheses like the Jacobsen indazole synthesis, which starts from N-nitroso-o-acetotoluidide, careful control of the decomposition temperature is necessary to maximize the yield of the desired indazole.
Troubleshooting Guides
Problem: My N-alkylation reaction yields a difficult-to-separate mixture of N-1 and N-2 isomers.
| Troubleshooting Steps | Rationale |
| Modify Base and Solvent System | The choice of base and solvent is the most critical factor influencing regioselectivity. For N-1 selectivity, switch to NaH in anhydrous THF.[2][3] For potential N-2 selectivity, consider using a weaker base like K₂CO₃ in a polar aprofic solvent such as DMF, although this may still produce mixtures. |
| Introduce Steric Hindrance | If your synthetic route allows, consider using a starting material with a bulky substituent at the C3 position to sterically block the N-2 position and favor N-1 alkylation.[2] |
| Utilize Electronic Effects | For selective N-2 alkylation, if possible, use an indazole precursor with an electron-withdrawing group at the C7 position.[3][4] |
| Adjust Reaction Temperature | Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable N-1 product. |
Problem: Low yields in my Cadogan or Davis-Beirut reaction for 2H-indazole synthesis.
| Troubleshooting Steps | Rationale |
| Optimize Water Content (Davis-Beirut) | The yield of the Davis-Beirut reaction is highly sensitive to the water content in the alcoholic solvent. Adding a controlled amount of water (e.g., 15% in 1-propanol) can dramatically increase the yield.[1] However, excessive water (e.g., >25%) can cause a sharp decrease in yield.[1] |
| Ensure Anhydrous Conditions (where applicable) | For many organometallic or strong-base mediated reactions, ensure all glassware is oven-dried and reagents are anhydrous to prevent quenching of reactive intermediates. |
| Purity of Starting Materials | Ensure the starting o-nitrobenzaldehyde or related precursor is pure, as impurities can interfere with the condensation and cyclization steps. |
| Choice of Reducing Agent (Cadogan) | The choice and amount of the phosphine reducing agent in the Cadogan reaction can impact the yield. Tri-n-butylphosphine is commonly used. |
Data Presentation
Table 1: Influence of Reaction Conditions on N-1 vs. N-2 Alkylation Regioselectivity
| Indazole Substrate | Alkylating Agent | Base / Solvent | N-1 : N-2 Ratio | Total Yield (%) | Reference(s) |
| 1H-indazole-3-carboxymethyl | n-pentyl bromide | NaH / THF | >99 : 1 | 89 | [3] |
| 3-tert-butyl-1H-indazole | n-pentyl bromide | NaH / THF | >99 : 1 | - | [3] |
| 7-Nitro-1H-indazole | n-pentyl bromide | NaH / THF | 4 : 96 | - | [3] |
| 1H-indazole | n-pentyl bromide | Cs₂CO₃ / DMF | 1.4 : 1 | - | |
| 1H-indazole | n-pentyl bromide | K₂CO₃ / DMF | 1.4 : 1 | - | |
| 6-fluoro-1H-indazole | 4-methoxybenzyl chloride | K₂CO₃ / DMF | - | - | |
| 1H-indazole | n-pentyl alcohol | DIAD, PPh₃ / THF | 1 : 2.5 | 78 (combined) | [4] |
Table 2: Reported Yields for Regioselective 2H-Indazole Syntheses
| Reaction Type | Substrates | Conditions | Yield (%) | Reference(s) |
| Davis-Beirut | o-nitrobenzylamine | KOH, 15% H₂O in 1-propanol | 65 | [1] |
| Davis-Beirut | o-nitrobenzylamine | KOH, anhydrous 1-propanol | 27 | [1] |
| Cadogan | o-nitrobenzaldehyde, aniline | tri-n-butylphosphine, i-PrOH, 80°C | moderate to excellent |
Experimental Protocols
Protocol 1: N-1 Selective Alkylation of Indazole
This protocol is adapted for the preferential synthesis of N-1 alkylated indazoles.
-
Preparation: To a solution of the substituted 1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Stir the resulting mixture at room temperature for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-1 alkylated indazole.[2]
Protocol 2: Jacobsen Indazole Synthesis
This protocol describes a classical method for preparing the indazole core.
-
Nitrosation: Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride. Cool the mixture in an ice bath and introduce nitrous gases to form N-nitroso-o-acetotoluidide.
-
Decomposition and Cyclization: Pour the solution of N-nitroso-o-acetotoluidide onto ice water. Extract the separated oil with benzene. The benzene solution is then added to boiling benzene containing glacial acetic acid to induce decomposition and cyclization to indazole.
-
Work-up: After the decomposition is complete, cool the solution and extract with hydrochloric acid.
-
Isolation: Treat the combined acidic extracts with excess ammonia to precipitate the indazole.
-
Purification: Collect the crude indazole by filtration and purify by vacuum distillation.
Protocol 3: Davis-Beirut Reaction for 2H-Indazoles
This protocol is optimized for the synthesis of 2H-indazoles.
-
Reactant Mixture: In a round-bottom flask, dissolve the o-nitrobenzaldehyde derivative (1.0 equivalent) and the primary amine (1.1 equivalents) in a suitable alcohol (e.g., 1-propanol) containing a controlled amount of water (e.g., 15% v/v).[1]
-
Reaction: Add a base, such as potassium hydroxide (KOH). Heat the mixture to 60 °C and stir for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize with an appropriate acid.
-
Extraction: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2H-indazole.
Visualizations
Caption: A decision workflow for optimizing the regioselectivity of indazole N-alkylation.
Caption: A generalized experimental workflow for the synthesis and purification of indazole derivatives.
Caption: A simplified diagram of signaling pathways targeted by indazole-based kinase inhibitors.
References
Stability issues of Methyl 1H-indazole-4-carboxylate under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 1H-indazole-4-carboxylate under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with this compound under acidic conditions?
A1: The primary stability concern for this compound in acidic environments is its susceptibility to acid-catalyzed hydrolysis. This reaction converts the methyl ester into 1H-indazole-4-carboxylic acid and methanol. This is a common degradation pathway for ester-containing compounds.[1][2]
Q2: What are the expected degradation products of this compound in an acidic medium?
A2: The principal degradation product is 1H-indazole-4-carboxylic acid, formed through the hydrolysis of the methyl ester functional group. While this is the main product, it is crucial to monitor for any potential secondary degradants, especially under harsh stress conditions (e.g., high acid concentration and elevated temperature).[3]
Q3: Which analytical technique is most suitable for monitoring the stability of this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended and most widely used method for this purpose.[4][5] A well-developed, stability-indicating HPLC method can effectively separate the parent compound from its degradation products, allowing for accurate quantification of each.[1][6]
Q4: What are typical conditions for conducting a forced degradation study of this compound under acidic stress?
A4: Forced degradation studies typically involve exposing a solution of the compound to an acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at concentrations ranging from 0.1 M to 1.0 M.[7] The study is often performed at elevated temperatures, generally between 50°C and 80°C, to accelerate the degradation process. The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can detect and quantify the degradants effectively.[7]
Q5: Is the acid-catalyzed hydrolysis of this compound reversible?
A5: Yes, the acid-catalyzed hydrolysis of esters is a reversible reaction, which is the reverse of Fischer esterification.[1][2] However, in the context of stability testing, the reaction is typically conducted in an aqueous solution with a large excess of water, which drives the equilibrium towards the formation of the carboxylic acid and alcohol products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the investigation of this compound stability under acidic conditions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very slow degradation observed during forced acid hydrolysis. | 1. Acid concentration is too low. 2. Temperature is not high enough. 3. The compound is more stable than anticipated. | 1. Increase the acid concentration (e.g., from 0.1 M HCl to 1.0 M HCl). 2. Raise the reaction temperature (e.g., from 50°C to 70-80°C). 3. Extend the duration of the experiment. |
| Degradation is too rapid, with little to no parent compound remaining. | 1. Acid concentration is too high. 2. The temperature is excessive. 3. The experimental duration is too long. | 1. Reduce the acid concentration (e.g., from 1.0 M HCl to 0.1 M HCl). 2. Lower the reaction temperature. 3. Decrease the exposure time and take more frequent time-point samples. |
| Multiple unexpected peaks appear in the HPLC chromatogram. | 1. Potential secondary degradation of the primary product (1H-indazole-4-carboxylic acid). 2. Interaction with impurities in the solvent or reagents. 3. Degradation of the indazole ring itself under harsh conditions. | 1. Characterize the unknown peaks using techniques like LC-MS to identify their structures. 2. Run a blank experiment with only the solvent and acid to check for interfering peaks. 3. Use milder stress conditions to minimize secondary degradation. |
| Poor peak shape or resolution in the HPLC analysis. | 1. The HPLC method is not optimized for separating the parent compound and its degradants. 2. Inappropriate column selection. 3. Mobile phase pH is not optimal. | 1. Adjust the mobile phase composition (e.g., organic-to-aqueous ratio, buffer concentration). 2. Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl). 3. Adjust the pH of the aqueous component of the mobile phase to ensure optimal ionization and retention of all analytes. |
| Mass balance in the stability study is not within the acceptable range (typically 95-105%). | 1. Some degradation products are not being detected by the UV detector at the chosen wavelength. 2. A degradant may be volatile or non-chromatophoric. 3. Adsorption of the compound or its degradants onto the vial surface. | 1. Use a photodiode array (PDA) detector to analyze the peaks at multiple wavelengths. 2. Employ a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. 3. Use silanized glass vials to minimize adsorption. |
Quantitative Data Summary
The following table presents hypothetical, yet realistic, data from a forced degradation study of this compound under various acidic conditions to illustrate how such data should be presented.
| Condition | Time (hours) | This compound (% Remaining) | 1H-indazole-4-carboxylic acid (% Area) | Total Impurities (% Area) | Mass Balance (%) |
| 0.1 M HCl at 50°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 4 | 95.2 | 4.7 | 0.1 | 99.9 | |
| 8 | 90.5 | 9.3 | 0.2 | 99.8 | |
| 24 | 78.1 | 21.5 | 0.4 | 99.6 | |
| 1.0 M HCl at 50°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | 88.3 | 11.5 | 0.2 | 99.8 | |
| 4 | 77.9 | 21.8 | 0.3 | 99.7 | |
| 8 | 60.2 | 39.1 | 0.7 | 99.3 | |
| 0.1 M HCl at 70°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | 91.4 | 8.5 | 0.1 | 99.9 | |
| 4 | 83.1 | 16.6 | 0.3 | 99.7 | |
| 8 | 68.9 | 30.5 | 0.6 | 99.4 |
Experimental Protocols
Protocol 1: Forced Acidic Hydrolysis of this compound
Objective: To evaluate the stability of this compound under acidic conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV or PDA detector
-
Thermostatic water bath or oven
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation:
-
Pipette a known volume of the stock solution into a volumetric flask.
-
Add a sufficient volume of 0.1 M HCl to achieve the desired final concentration of the compound (e.g., 100 µg/mL).
-
Keep the flask in a water bath or oven maintained at a constant temperature (e.g., 60°C).
-
Repeat the process with 1.0 M HCl for a more aggressive stress condition.
-
-
Time-Point Sampling: Withdraw aliquots from the stressed sample at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Neutralization and Dilution:
-
Immediately neutralize the withdrawn aliquot with an equivalent molar amount of NaOH (e.g., 0.1 M or 1.0 M NaOH).
-
Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration for analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples. Store this sample at room temperature, protected from light.
-
HPLC Analysis: Analyze the control and stressed samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its acid-degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or monitor a range, e.g., 210-400 nm with a PDA detector).
-
Injection Volume: 10 µL.
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Workflow for forced acid degradation study.
Caption: Troubleshooting logic for unexpected HPLC results.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradation kinetics of trans-4-methyl-1-cyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Identifying impurities in Methyl 1H-indazole-4-carboxylate samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 1H-indazole-4-carboxylate. The information is designed to help identify and resolve issues related to impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might encounter in my this compound sample?
A1: Impurities in your sample can originate from the synthetic route or from degradation. Common classes of impurities include:
-
Residual Starting Materials and Reagents: Unreacted precursors from the synthesis process.
-
Regioisomers: The most common regioisomer is the Methyl 2H-indazole-4-carboxylate. The formation of N-1 versus N-2 substituted indazoles is a known challenge in synthesis and is influenced by reaction conditions like the choice of base and solvent.[1] Other positional isomers of the carboxylate group (e.g., 3-, 5-, 6-, or 7-carboxylate) could also be present if the initial starting materials were not isomerically pure.
-
Synthetic Byproducts: Side-products from competing reaction pathways. The specific byproducts will depend on the synthetic method used.
-
Degradation Products: The most likely degradation product is 1H-indazole-4-carboxylic acid, formed through the hydrolysis of the methyl ester. This can be accelerated by exposure to acidic or basic conditions.[2][3]
Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: An unexpected peak can be investigated using a systematic approach. First, consider the possibility of it being a known impurity (see Q1). You can then use hyphenated techniques for identification. LC-MS is a powerful tool to determine the molecular weight of the unknown impurity, which provides significant clues to its identity.[4] For a definitive structural elucidation, the impurity can be isolated using preparative HPLC and then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Q3: My NMR spectrum looks complex, with more signals than expected. What could be the cause?
A3: Extra signals in an NMR spectrum can arise from several sources. The presence of regioisomers, particularly the 2H-indazole isomer, will result in a separate set of signals.[1] Residual solvents from the purification process are also a common source of extra peaks. Comparing the chemical shifts of the unexpected signals to known values for common laboratory solvents can help in their identification. Additionally, the presence of the hydrolysis product, 1H-indazole-4-carboxylic acid, would lead to the disappearance of the methyl ester singlet and the appearance of a broad carboxylic acid proton signal.
Q4: How can I confirm the identity of my main compound and assess its purity?
A4: A multi-pronged approach using orthogonal analytical techniques is recommended for unambiguous identity confirmation and purity assessment.[4]
-
HPLC/UPLC: Provides quantitative information on purity.[4]
-
LC-MS: Confirms the molecular weight of the main component and helps in profiling impurities.[4]
-
NMR Spectroscopy: Provides detailed structural information for unambiguous identification.[4]
-
GC-MS: Suitable for identifying volatile and thermally stable impurities.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Unexpected Peaks | Contaminated mobile phase, sample degradation, presence of regioisomers or other impurities. | Prepare fresh mobile phase. Analyze a freshly prepared sample. Use LC-MS to get molecular weight information of the unknown peak. |
| Poor Peak Shape (Tailing or Fronting) | Column overload, inappropriate mobile phase pH, column degradation. | Reduce sample concentration. Adjust mobile phase pH to ensure the analyte is in a single ionic form. Use a new or different column. |
| Shifting Retention Times | Inconsistent mobile phase preparation, fluctuating column temperature, pump malfunction. | Ensure accurate and consistent mobile phase preparation. Use a column oven to maintain a constant temperature. Check the HPLC pump for leaks or pressure fluctuations. |
| No Peaks Detected | Sample not dissolving, detector issue, incorrect injection. | Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. Check detector settings and lamp status. Verify the injection process. |
Impurity Identification Workflow
The following diagram illustrates a logical workflow for the identification of unknown impurities.
Caption: A workflow for identifying unknown impurities.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general method that can be optimized for your specific instrumentation and sample.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 300 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at 10 °C/min.
-
Hold: Hold at 280 °C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-500.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To identify the proton environment.
-
¹³C NMR: To identify the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): To determine the connectivity between atoms and confirm the structure.
-
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Impurity Name | Potential Origin | Molecular Weight ( g/mol ) | Key Analytical Features |
| Methyl 2H-indazole-4-carboxylate | Synthesis (Regioisomer) | 176.17 | Different retention time in HPLC; distinct NMR chemical shifts compared to the 1H-isomer. |
| 1H-Indazole-4-carboxylic acid | Degradation (Hydrolysis) | 162.15 | More polar, elutes earlier in reversed-phase HPLC; absence of methyl ester signal and presence of a carboxylic acid proton in ¹H NMR. |
| Starting Material 1 (e.g., 2-Amino-3-methylbenzoic acid) | Synthesis (Unreacted) | Varies | Dependent on the specific starting material used. |
| Starting Material 2 (e.g., Sodium nitrite) | Synthesis (Unreacted) | Varies | Dependent on the specific starting material used. |
Table 2: Expected Mass Fragmentation in GC-MS (EI)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Interpretation of Fragments |
| This compound | 176 | 145, 117, 90 | Loss of methoxy group (-OCH₃); Loss of carboxyl group (-COOCH₃); Fragmentation of the benzene ring. |
| Methyl 2H-indazole-4-carboxylate | 176 | 145, 117, 90 | Similar fragmentation to the 1H-isomer, may have differences in fragment ion intensities. |
| 1H-Indazole-4-carboxylic acid | 162 | 145, 117, 90 | Loss of hydroxyl group (-OH); Loss of carboxyl group (-COOH); Fragmentation of the benzene ring. |
Visualization of Analytical Workflow
The following diagram outlines the general workflow for analyzing a sample of this compound for impurities.
Caption: General analytical workflow for purity and identity confirmation.
References
Validation & Comparative
Bioactivity comparison of Methyl 1H-indazole-4-carboxylate analogs
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the development of novel therapeutics. Its derivatives have shown a wide range of biological activities, leading to several FDA-approved drugs. This guide provides a comparative analysis of the bioactivity of various indazole analogs, with a particular focus on their potential as kinase inhibitors and anti-cancer agents. While direct comparative data on a series of Methyl 1H-indazole-4-carboxylate analogs is limited in the current literature, this guide synthesizes available data from closely related indazole derivatives to provide valuable insights into their structure-activity relationships (SAR).
Comparative Bioactivity of Indazole Analogs
The following table summarizes the in vitro bioactivity of various indazole analogs against different biological targets. The data is presented to facilitate comparison and aid in the design of future drug candidates.
| Compound ID/Analog | Target/Cell Line | Bioactivity (IC₅₀) | Reference Compound | Reference IC₅₀ |
| FGFR Inhibitors | ||||
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | 30.2 ± 1.9 nM | - | - |
| Analog with acetyl group at meta-position of phenyl ring | FGFR1 | 69.1 ± 19.8 nM | - | - |
| Akt Inhibitors | ||||
| 7-methyl-indazole analog (Y4a) | Akt-wt | Inactive | - | - |
| 3-IB-PP1 | Akt1-as1/2 | 18 nM (as1), 28 nM (as2) | Akt1-wt | >10,000 nM |
| Antiproliferative Activity | ||||
| Compound 2f (an indazole derivative) | 4T1 (breast cancer) | 0.23 µM | 5-Fluorouracil | Not specified |
| HepG2 (liver cancer) | 0.80 µM | |||
| MCF-7 (breast cancer) | 0.34 µM | |||
| Compound 6o (1H-indazole-3-amine derivative) | K562 (leukemia) | 5.15 µM | 5-Fluorouracil | Not specified |
| HEK-293 (normal cell) | 33.2 µM | |||
| N-phenylindazole diarylurea analogs | Various cancer cell lines | 0.4–50 µM | - | - |
| GSK-3 Inhibitors | ||||
| 5-methoxy-indazole derivative (50) | GSK-3β | 0.35 µM | - | - |
| 5-methyl-indazole derivative (48) | GSK-3β | >10 µM | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key bioassays cited in this guide.
Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.
-
Compound Preparation : Test compounds are serially diluted in DMSO to create a range of concentrations.
-
Reaction Mixture : In a microplate, the kinase, a suitable substrate (e.g., a peptide or protein), and ATP are combined in a reaction buffer.
-
Incubation : The test compound dilutions are added to the reaction mixture and incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period.
-
Detection : The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis : The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO). A positive control (e.g., 5-Fluorouracil) is also included.
-
Incubation : The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition : An MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ values are determined.[1][2]
Signaling Pathway Diagrams
To visualize the biological context of the indazole analogs' activity, the following diagrams illustrate key signaling pathways they modulate.
References
A Comparative Analysis of Methyl 1H-indazole-4-carboxylate and its 3-carboxylate Isomer for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, indazole derivatives stand out as a "privileged scaffold" due to their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] Among the various substituted indazoles, the regioisomeric methyl 1H-indazole-carboxylates are crucial building blocks for the synthesis of more complex bioactive molecules. This guide provides a detailed comparison of two key isomers: Methyl 1H-indazole-4-carboxylate and Methyl 1H-indazole-3-carboxylate, offering insights into their chemical properties, synthesis, and potential applications.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of these isomers is essential for their application in synthesis and drug design. While extensive data is available for the 3-carboxylate isomer, information on the 4-carboxylate is less prevalent in the public domain.
| Property | This compound | Methyl 1H-indazole-3-carboxylate |
| CAS Number | 192945-49-6[3] | 43120-28-1[4] |
| Molecular Formula | C₉H₈N₂O₂[3] | C₉H₈N₂O₂[4] |
| Molecular Weight | 176.17 g/mol [3] | 176.17 g/mol [4] |
| Appearance | Solid[3] | White to off-white or light yellow crystalline powder |
| Melting Point | Not available in searched literature | 162-163 °C |
| Purity | 98%[3] | Not specified in general literature |
| InChI Key | MEXWKIOTIDFYPN-UHFFFAOYSA-N[3] | KWTCVAHCQGKXAZ-UHFFFAOYSA-N[4] |
Spectroscopic Data Overview
Spectroscopic analysis is critical for the structural elucidation and confirmation of synthesized compounds. Here, we summarize the available data for both isomers.
Methyl 1H-indazole-3-carboxylate
Detailed spectroscopic data is readily available for this isomer.
| Spectroscopy | Key Data |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 13.91 (s, 1H), 8.06 (d, J = 8.2 Hz, 1H), 7.65 (d, J = 8.4 Hz, 1H), 7.44 (ddd, J = 8.3, 6.9, 1.1 Hz, 1H), 7.30 (dd, J = 7.9, 6.9, 0.9 Hz, 1H), 3.92 (s, 3H) |
| IR Spectra | Available through various databases. Key peaks would include N-H, C=O (ester), and aromatic C-H and C=C stretching vibrations.[4] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
This compound
Specific, experimentally verified spectroscopic data for this compound is not widely available in the reviewed literature. However, based on the structure, the following characteristics would be expected:
-
¹H NMR: Signals corresponding to the indazole ring protons, the methyl ester protons, and the N-H proton. The chemical shifts and coupling constants of the aromatic protons would differ significantly from the 3-carboxylate isomer due to the different substitution pattern.
-
¹³C NMR: Resonances for the nine carbon atoms, including the carbonyl carbon of the ester and the carbons of the bicyclic indazole core.
-
IR: Characteristic absorptions for N-H, C=O (ester), and aromatic functionalities.
-
Mass Spec: A molecular ion peak at m/z 176.17, consistent with its molecular formula.
Synthesis and Experimental Protocols
The synthetic routes to these isomers differ, reflecting the distinct reactivity of the indazole core at different positions.
Synthesis of Methyl 1H-indazole-3-carboxylate
A common and efficient method for the synthesis of Methyl 1H-indazole-3-carboxylate involves the esterification of 1H-indazole-3-carboxylic acid.
Experimental Protocol: Esterification of 1H-Indazole-3-carboxylic Acid
-
Reaction Setup: Dissolve 1H-indazole-3-carboxylic acid in methanol at 0 °C.
-
Reagent Addition: Slowly add thionyl chloride dropwise to the solution.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 1.5 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Neutralize the crude product with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with ethyl acetate. Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Synthesis of this compound
While a specific, detailed experimental protocol for this compound was not found in the searched literature, a general approach would likely involve the synthesis of 1H-indazole-4-carboxylic acid followed by esterification. The synthesis of the carboxylic acid precursor is the more challenging step.
General Synthetic Approach:
-
Precursor Synthesis: A multi-step synthesis would be required to introduce a carboxylic acid group at the 4-position of the indazole ring. This could potentially start from a substituted aniline or a pre-functionalized indazole derivative.
-
Esterification: Once 1H-indazole-4-carboxylic acid is obtained, a standard esterification procedure, similar to the one described for the 3-carboxylate isomer, could be employed using methanol and an acid catalyst or a coupling agent.
Biological Activity and Applications in Drug Discovery
The indazole nucleus is a cornerstone in the development of various therapeutic agents. The position of the carboxylate group significantly influences the biological activity of its derivatives.
Methyl 1H-indazole-3-carboxylate
Derivatives of 1H-indazole-3-carboxylic acid have been extensively studied and have shown a wide array of biological activities. These include:
-
Anti-cancer Agents: The 3-carboxamide derivatives have been investigated as potent inhibitors of various kinases, which are crucial targets in oncology.[5][6]
-
Anti-inflammatory Activity: Some derivatives exhibit anti-inflammatory properties.
-
Synthetic Cannabinoids: Certain N-alkylated derivatives of methyl 1H-indazole-3-carboxylate have been identified as synthetic cannabinoids.[7][8]
This compound
While less explored, derivatives of 1H-indazole-4-carboxylic acid also hold significant therapeutic potential. Recent research has highlighted their role as:
-
FGFR1 Inhibitors: Certain 4-carboxamide derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in cancer therapy.[9]
The distinct substitution pattern of the 4-carboxylate isomer allows for different interactions with biological targets compared to the 3-carboxylate, opening up avenues for the development of novel therapeutics with unique mechanisms of action.
Conclusion
Both this compound and Methyl 1H-indazole-3-carboxylate are valuable reagents for the synthesis of biologically active molecules. The 3-carboxylate isomer is well-characterized, with a wealth of available data on its properties, synthesis, and the biological activities of its derivatives. In contrast, the 4-carboxylate isomer represents a more nascent area of research, with less available data but significant potential for the development of novel therapeutics, particularly in the realm of kinase inhibition. For researchers and drug development professionals, the choice between these two isomers will depend on the specific therapeutic target and the desired structure-activity relationship of the final compounds. The information presented in this guide serves as a foundational resource for navigating the properties and potential of these important indazole-based building blocks.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. mdpi.com [mdpi.com]
Validation of Methyl 1H-indazole-4-carboxylate Purity: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like Methyl 1H-indazole-4-carboxylate is a critical step in the journey from laboratory to clinic. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with an alternative analytical technique, Gas Chromatography (GC), for the purity validation of this compound. Detailed experimental protocols and illustrative data are presented to aid in the selection of the most appropriate analytical strategy.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of compounds in a mixture.[1][2] A reversed-phase HPLC method is particularly well-suited for the analysis of moderately polar compounds like this compound.
Experimental Protocol: Reversed-Phase HPLC
A typical reversed-phase HPLC method for the purity analysis of this compound is detailed below. This method is adapted from established protocols for similar indazole derivatives.[1]
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL of this compound dissolved in Methanol.
Data Presentation: HPLC Purity Analysis
The following table summarizes representative quantitative data obtained from the HPLC analysis of a sample of this compound.
| Parameter | Result |
| Retention Time of Main Peak | 15.2 min |
| Purity (by area %) | 99.6% |
| Major Impurity 1 (Retention Time) | 12.8 min |
| Major Impurity 1 (Area %) | 0.25% |
| Major Impurity 2 (Retention Time) | 17.5 min |
| Major Impurity 2 (Area %) | 0.15% |
HPLC Analysis Workflow
Caption: Workflow for HPLC purity validation of this compound.
Alternative Method: Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For certain impurities that may not be amenable to HPLC, GC can provide valuable orthogonal data.
Experimental Protocol: Gas Chromatography (GC-FID)
The following outlines a potential GC method for the purity assessment of this compound.
-
Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector: Flame Ionization Detector (FID) at 280 °C
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 min at 250 °C
-
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Sample Preparation: 1 mg/mL of this compound dissolved in Ethyl Acetate.
Data Presentation: GC Purity Analysis
This table shows illustrative data from a GC analysis, which can be used to compare with the HPLC results.
| Parameter | Result |
| Retention Time of Main Peak | 12.5 min |
| Purity (by area %) | 99.5% |
| Volatile Impurity 1 (Retention Time) | 8.2 min |
| Volatile Impurity 1 (Area %) | 0.3% |
| Less Volatile Impurity 2 (Retention Time) | 14.1 min |
| Less Volatile Impurity 2 (Area %) | 0.2% |
GC Analysis Workflow
Caption: Workflow for GC purity validation of this compound.
Comparison of HPLC and GC for Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Applicability | Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules. | Suitable for volatile and thermally stable compounds. |
| Separation Principle | Based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase. |
| Sensitivity | High sensitivity, especially with UV or Mass Spectrometric detection. | High sensitivity with detectors like FID and ECD. |
| Resolution | Excellent resolution for complex mixtures. | High resolution, particularly with capillary columns. |
| Potential Issues | Mobile phase preparation and disposal; potential for column degradation. | Requires derivatization for non-volatile compounds; risk of thermal degradation of the analyte. |
References
Confirming the Unseen: A Guide to Orthogonal Methods for Indazole Derivative Structure Elucidation
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel indazole derivatives is a critical step in advancing new therapeutic agents. The intricate nature of these bicyclic aromatic compounds, including the potential for isomerism, necessitates a multi-faceted analytical approach. This guide provides a comprehensive comparison of orthogonal methods, offering supporting experimental data and detailed protocols to ensure the confident characterization of indazole-based molecules.
The principle of orthogonality in analytical chemistry advocates for the use of multiple, independent methods that probe different physicochemical properties of a molecule.[1] This strategy minimizes the risk of misidentification and provides a higher degree of certainty in the final structural assignment. For indazole derivatives, a combination of spectroscopic and crystallographic techniques is paramount.
Comparative Analysis of Key Orthogonal Methods
A strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Vibrational Spectroscopy provides a robust framework for structural elucidation. Each technique offers unique and complementary information.
| Analytical Method | Information Provided | Strengths for Indazole Derivatives | Limitations |
| NMR Spectroscopy | Detailed atomic-level structural information, including proton and carbon environments, and through-bond connectivity. | Unambiguous structure elucidation and isomer differentiation (1H, 13C, COSY, HSQC, HMBC).[2][3] | Lower sensitivity compared to MS; complex spectra may require advanced 2D techniques for full interpretation.[1] |
| Mass Spectrometry | Molecular weight, elemental composition, and fragmentation patterns. | Accurate molecular formula determination (HRMS)[4][5]; structural information from fragmentation (MS/MS).[4][6] | May not distinguish between isomers without chromatographic separation; soft ionization techniques may not provide extensive fragmentation.[4] |
| X-ray Crystallography | Precise three-dimensional atomic arrangement in a single crystal, including absolute configuration. | The "gold standard" for unambiguous structure determination and absolute stereochemistry.[7][8][9] | Requires a suitable single crystal, which can be challenging to obtain.[10] |
| Vibrational Spectroscopy (FTIR/Raman) | Information about functional groups and molecular vibrations. | Confirms the presence of key functional groups (e.g., N-H, C=O).[1][7] | Provides less detailed structural information compared to NMR and is often used as a complementary technique. |
| UV-Vis Spectroscopy | Information about the electronic transitions within the molecule. | Can help differentiate between 1H- and 2H-indazole isomers based on their distinct absorption spectra.[11][12] | Provides limited structural detail and is generally used for preliminary characterization. |
In-Depth Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental execution. The following sections provide detailed methodologies for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure, including the substitution pattern and connectivity of atoms in an indazole derivative.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[13]
Sample Preparation:
-
Dissolve 5-10 mg of the purified indazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13]
-
The choice of solvent can affect chemical shifts, particularly for exchangeable protons like N-H.[13]
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. The N-H proton of 1H-indazoles typically appears as a broad singlet at a downfield chemical shift (>10 ppm).[2] The proton at the C3 position is also a characteristic singlet around 8.1 ppm in CDCl₃.[2]
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The chemical shifts of the pyrazole ring carbons are sensitive to the substitution pattern and can help differentiate isomers.[2]
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks.[13][14]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.[13][14][15]
-
HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the entire molecule.[3][13][14]
-
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental composition of an indazole derivative.
Instrumentation: A mass spectrometer capable of high resolution, such as an Orbitrap or Time-of-Flight (TOF) analyzer, often coupled with a liquid chromatography system (LC-HRMS).[5]
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.[12]
-
For complex matrices, solid-phase extraction (SPE) may be necessary to clean up the sample.[5]
Data Acquisition:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for indazole derivatives.[4]
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 100-1000).[4]
-
Resolution: Set the resolution to at least 60,000 to ensure accurate mass measurement.[4]
-
Data Analysis: Determine the accurate mass of the protonated molecule ([M+H]⁺). Use this value to calculate the elemental composition and confirm the molecular formula.[4][16]
X-ray Crystallography
Objective: To obtain the definitive three-dimensional structure of an indazole derivative.
Instrumentation: A single-crystal X-ray diffractometer.[7]
Sample Preparation (Crystallization):
-
This is often the most challenging step. Various techniques can be employed, such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
The goal is to grow a single, well-ordered crystal of suitable size for diffraction.
Data Acquisition and Structure Solution:
-
The crystal is mounted on the diffractometer and irradiated with a monochromatic X-ray beam.[17]
-
The diffraction pattern is collected as the crystal is rotated.[17]
-
The collected data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
The structure is solved using direct methods and refined to produce a final model of the atomic positions.[7] For chiral molecules, the absolute configuration can often be determined.[8][9][18]
Visualizing the Workflow and Relationships
To effectively utilize these orthogonal methods, a logical workflow is essential. The following diagrams illustrate the process of structural confirmation and the interplay between the different techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acdlabs.com [acdlabs.com]
- 16. youtube.com [youtube.com]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 18. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
In Vitro Efficacy of Methyl 1H-indazole-4-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential.[1][2] Derivatives of this heterocyclic system have demonstrated a wide array of biological activities, including anti-inflammatory, antibacterial, and notably, anticancer properties.[2][3] This guide provides a comparative analysis of the in vitro assay results for various Methyl 1H-indazole-4-carboxylate and related indazole derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Comparative In Vitro Activity of Indazole Derivatives
The following table summarizes the in vitro potency of various 1H-indazole derivatives against a range of biological targets. The data, collated from multiple studies, highlights the diverse therapeutic applications of this chemical class.
| Compound ID/Series | Target | Assay Type | IC50 | Reference |
| FGFR Inhibitors | ||||
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | Enzymatic Inhibition | 30.2 ± 1.9 nM | [1] |
| Compound 101 | FGFR1 | Enzymatic Inhibition | 69.1 ± 19.8 nM | [1] |
| Compound 106 | FGFR1, FGFR2, FGFR3 | Enzymatic Inhibition | 2.0 ± 0.4 µM, 0.8 ± 0.3 µM, 4.5 ± 1.6 µM | [1] |
| ERK Inhibitors | ||||
| 1H-indazole amide derivatives (116, 117, 118) | ERK1/2 | Enzymatic Inhibition | 9.3 ± 3.2 to 25.8 ± 2.3 nM | [1] |
| 3(S)-thiomethyl pyrrolidine-1H-indazole derivative (119) | ERK1/2 | Enzymatic Inhibition | 20 nM (ERK1), 7 nM (ERK2) | [1] |
| Pim Kinase Inhibitors | ||||
| Compound 82a | Pim-1, Pim-2, Pim-3 | Enzymatic Inhibition | 0.4 nM, 1.1 nM, 0.4 nM | [1] |
| EGFR Inhibitors | ||||
| Compound 109 | EGFR T790M, EGFR | Kinase Activity | 5.3 nM, 8.3 nM | [1] |
| IDO1 Inhibitors | ||||
| 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol (120) | IDO1 | Enzymatic Inhibition | 5.3 µM | [1] |
| 3-substituted 1H-indazoles (121, 122) | IDO1 | Enzymatic Inhibition | 720 nM, 770 nM | [1] |
| ALK Inhibitor | ||||
| Entrectinib (127) | ALK | Enzymatic Inhibition | 12 nM | [1] |
| PAK1 Inhibitor | ||||
| Compound 30l | PAK1 | Enzymatic Inhibition | 9.8 nM | [4] |
| Antiproliferative Activity | ||||
| Compound 2f | Various cancer cell lines | Proliferation Assay | 0.23–1.15 µM | [3][5] |
| N-phenylindazole diarylureas | 4T1, GL261, etc. | Cell Viability Assay | 0.4–50 µM | [6] |
| Compound 6o | K562 cell line | MTT Assay | 5.15 µM | [7] |
| SN-1.1, SN-2.1, SN-3.2 | MCF-7 cell line | GI50 | 2.34 ± 0.036 µM, 3.21 ± 0.033 µM, 4.93 ± 0.038 µM | [8] |
| Anti-inflammatory Activity | ||||
| Indazole | TNF-α | Inhibition Assay | 220.11 µM | [9] |
| 5-aminoindazole | TNF-α | Inhibition Assay | 230.19 µM | [9] |
| 6-nitroindazole | IL-1β | Inhibition Assay | 100.75 µM | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for key assays cited in the literature for the evaluation of indazole derivatives.
Kinase Inhibition Assay (General)
The inhibitory activity of the test compounds against various kinases such as FGFR, ERK, Pim, and EGFR is often determined using in vitro kinase assays. A common method involves the use of a fluorescence-based assay. The assay measures the amount of ADP produced during the kinase reaction. Recombinant human kinase enzyme, a specific substrate peptide, and ATP are incubated with serial dilutions of the test compounds. The reaction is then stopped, and a detection reagent is added to quantify the amount of ADP. The luminescence signal is proportional to the ADP produced and inversely proportional to the kinase activity. IC50 values are then calculated from the dose-response curves.[10]
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of indazole derivatives is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8] Cancer cell lines are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Subsequently, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 values are determined.
IDO1 Enzyme Inhibition Assay
The inhibitory effect of compounds on Indoleamine 2,3-dioxygenase 1 (IDO1) can be evaluated using a biochemical assay. The assay typically involves recombinant human IDO1 enzyme, L-tryptophan as a substrate, and necessary cofactors. The reaction is initiated by the addition of the substrate, and after incubation with the test compounds, the product, N-formylkynurenine, is measured. The conversion can be monitored, for example, by a change in absorbance or through HPLC-based methods. The percentage of inhibition is calculated, and IC50 values are determined from concentration-inhibition curves.
Signaling Pathway and Experimental Workflow Visualization
To better understand the mechanism of action of these compounds, visualizing the targeted signaling pathways and experimental workflows is essential.
Caption: Workflow for evaluating PAK1 inhibition and its effects on cancer cell migration and invasion.
Caption: Hypothesized p53/MDM2 pathway modulation by an indazole derivative leading to apoptosis.
Conclusion
The diverse in vitro activities of this compound and related indazole derivatives underscore the versatility of this scaffold in medicinal chemistry. The presented data demonstrates potent and selective inhibition of various kinases, enzymes, and cancer cell proliferation. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers aiming to build upon these findings and develop novel indazole-based therapeutics. Further structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Comparative analysis of different synthetic pathways to indazoles
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, integral to a multitude of therapeutic agents. The efficient and versatile construction of this bicyclic heterocycle is therefore a subject of paramount importance in synthetic and medicinal chemistry. This guide provides an objective comparison of several prominent classical and modern synthetic methodologies for the preparation of indazoles, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate route for their specific synthetic challenges.
At a Glance: Comparison of Indazole Synthetic Methodologies
The choice of a synthetic pathway to a target indazole derivative is often a balance between factors such as yield, substrate scope, reaction conditions, and the availability of starting materials. The following table summarizes the key aspects of the discussed methods for the synthesis of comparable indazole structures.
| Synthetic Pathway | Typical Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Yield Range (%) | Key Advantages | Key Limitations |
| Davis-Beirut Reaction | o-Nitrobenzylamines or o-Nitrobenzaldehydes and primary amines | Base (e.g., KOH) | 60 °C, 6 h | 41-93% | Metal-free, mild conditions, readily available starting materials.[1] | Can be low-yielding for certain substrates; sensitive to solvent and water content. |
| Cadogan-Sundberg Synthesis | o-Nitrostyrenes or o-Nitrobenzaldehydes and anilines | Trialkyl phosphite (e.g., P(OEt)₃) | Reflux (e.g., in ethanol), 2 h | Moderate to high | One-pot condensation and cyclization.[2][3] | Often requires high temperatures; stoichiometric use of phosphite reagent.[4] |
| Metal-Free Synthesis from o-Aminobenzoximes | o-Aminobenzaldehydes or o-Aminoketones | Hydroxylamine, then activating agent (e.g., MsCl), and a weak base (e.g., Et₃N) | 0-23 °C, 5 h | up to 94% | Very mild conditions, broad functional group tolerance, high yields, metal-free.[1][5] | Requires pre-synthesis of the oxime intermediate. |
| Palladium-Catalyzed Intramolecular Amination | N-Aryl-N-(o-bromobenzyl)hydrazines | Pd(OAc)₂, dppf, t-BuONa | 90 °C, 15 h | Moderate to good | Good functional group tolerance; applicable to a wide range of substrates.[6][7][8] | Requires synthesis of hydrazine precursor; use of expensive palladium catalyst and ligands. |
| Copper-Catalyzed Three-Component Synthesis | 2-Bromobenzaldehydes, primary amines, sodium azide | CuI, TMEDA or CuO nanoparticles | 120 °C, 6-12 h | Good to excellent | One-pot, three-component reaction; broad substrate scope.[9][10][11] | Requires elevated temperatures; potential for catalyst deactivation. |
| Rhodium-Catalyzed C-H Activation/Annulation | Azobenzenes and aldehydes | [Cp*RhCl₂]₂, AgSbF₆, Cu(OAc)₂ | 80 °C, 24 h | Moderate to high | High atom economy; direct functionalization of C-H bonds. | Requires a directing group (azo); use of expensive rhodium catalyst and additives. |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental transformations in a selection of the discussed indazole synthesis methods.
Caption: Davis-Beirut Reaction Pathway
Caption: Cadogan-Sundberg Synthesis Pathway
Caption: Metal-Free Synthesis from o-Aminobenzoxime
Caption: Palladium-Catalyzed Intramolecular Amination
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction of these synthetic pathways.
Davis-Beirut Reaction: Synthesis of a 2H-Indazole
This protocol describes the synthesis of a 2H-indazole from an o-nitrobenzylamine intermediate.[1]
-
Materials:
-
o-Nitrobenzylamine derivative
-
Potassium hydroxide (KOH)
-
Ethanol (or other suitable alcohol)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
The o-nitrobenzylamine derivative is prepared by the reaction of the corresponding nitrobenzyl bromide with a primary amine in THF.
-
To a solution of the o-nitrobenzylamine intermediate in an alcoholic solvent, a 5% aqueous solution of KOH is added.
-
The reaction mixture is stirred at 60 °C for 6 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2H-indazole.
-
Cadogan-Sundberg Synthesis: One-Pot Synthesis of a 2-Aryl-2H-Indazole
This protocol outlines a one-pot procedure for the synthesis of a 2-aryl-2H-indazole from an o-nitrobenzaldehyde and an aniline.[2][3]
-
Materials:
-
o-Nitrobenzaldehyde
-
Substituted aniline
-
Ethanol
-
Triethyl phosphite (P(OEt)₃)
-
-
Procedure:
-
A mixture of o-nitrobenzaldehyde (1.0 eq) and the substituted aniline (1.0 eq) in ethanol is heated at reflux for 2 hours to form the corresponding Schiff's base.
-
The solvent is removed under vacuum.
-
Triethyl phosphite (3.0 eq) is added to the crude Schiff's base, and the mixture is heated, which initiates the reductive cyclization.
-
The reaction progress is monitored by TLC.
-
Upon completion, the excess triethyl phosphite is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the 2-aryl-2H-indazole.
-
Metal-Free Synthesis of a 1H-Indazole from an o-Aminobenzoxime
This protocol details a mild, metal-free synthesis of a 1H-indazole.[1][5][12]
-
Materials:
-
1-(2-Aminophenyl)ethanone oxime (or other o-aminobenzoxime)
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
-
Procedure:
-
The o-aminobenzoxime (1.0 eq) is dissolved in dichloromethane.
-
Triethylamine (2.0 eq) is added to the solution, and the mixture is stirred at room temperature for 15 minutes.
-
The reaction mixture is cooled to 0 °C.
-
A solution of methanesulfonyl chloride (1.2 eq) in dichloromethane is added slowly.
-
The reaction is allowed to warm to room temperature and stirred for 5 hours.
-
The reaction mixture is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 1H-indazole.
-
Palladium-Catalyzed Intramolecular Amination for 2-Aryl-2H-Indazole Synthesis
This protocol describes the synthesis of a 2-aryl-2H-indazole via a palladium-catalyzed intramolecular C-N bond formation.[6][8]
-
Materials:
-
N-Aryl-N-(o-bromobenzyl)hydrazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Sodium tert-butoxide (t-BuONa)
-
Toluene (anhydrous)
-
-
Procedure:
-
To a pressure tube are added the N-aryl-N-(o-bromobenzyl)hydrazine (1.0 eq), Pd(OAc)₂ (0.05 eq), dppf (0.075 eq), and t-BuONa (1.5 eq).
-
The tube is evacuated and backfilled with an inert gas (e.g., Argon).
-
Anhydrous toluene is added, and the tube is sealed.
-
The reaction mixture is heated at 90 °C for 15 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to give the 2-aryl-2H-indazole.
-
Copper-Catalyzed Three-Component Synthesis of a 2-Substituted-2H-Indazole
This protocol outlines a one-pot, three-component synthesis of a 2-substituted-2H-indazole.[9][10][11]
-
Materials:
-
2-Bromobenzaldehyde
-
Primary amine (e.g., benzylamine)
-
Sodium azide (NaN₃)
-
Copper(I) iodide (CuI)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
In a reaction vessel, 2-bromobenzaldehyde (1.0 eq), the primary amine (1.2 eq), sodium azide (2.0 eq), CuI (0.1 eq), and TMEDA (0.1 eq) are combined in DMSO.
-
The reaction mixture is heated to 120 °C and stirred for 12 hours.
-
After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the 2-substituted-2H-indazole.
-
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 3. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practical, metal-free synthesis of 1H-indazoles. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 7. A novel synthesis of 2-aryl-2H-indazoles via a palladium-catalyzed intramolecular amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2H-Indazole synthesis [organic-chemistry.org]
- 10. gjesr.com [gjesr.com]
- 11. Consecutive condensation, C-N and N-N bond formations: a copper- catalyzed one-pot three-component synthesis of 2H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
A Researcher's Guide to Cross-Referencing NMR Data for Substituted Indazoles
For researchers and professionals in drug development, the accurate structural elucidation of substituted indazoles is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a comparative analysis of ¹H and ¹³C NMR data for various substituted indazoles, supported by experimental protocols and visualizations to aid in the cross-referencing and verification of these crucial compounds.
Comparative NMR Data of Substituted Indazoles
The chemical shifts and coupling constants in the NMR spectra of indazoles are highly sensitive to the nature and position of substituents on the bicyclic ring system. Distinguishing between N-1 and N-2 isomers is a common challenge that can be readily addressed by careful analysis of NMR data.[1] Generally, the protons of the indazole core in N-1 substituted isomers resonate at different frequencies compared to their N-2 counterparts. For instance, the H-3 proton in N-2 isomers is typically shielded and appears at a lower frequency (upfield) than in the corresponding N-1 isomer.[1] Conversely, the H-7 proton in N-2 isomers is deshielded and shifts to a higher frequency (downfield).[1]
To facilitate the comparison of NMR data, the following tables summarize reported ¹H and ¹³C NMR chemical shifts for a variety of substituted indazoles.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Substituted Indazoles
| Compound | H-3 | H-4 | H-5 | H-6 | H-7 | Other Protons | Solvent |
| 1H-Indazole[2] | 8.10 (s) | 7.51 (d, J=8.4) | 7.18 (m) | 7.40 (m) | 7.77 (d, J=8.4) | - | CDCl₃ |
| 3-Phenyl-1H-indazole[2] | - | 7.35-7.10 (m) | 7.35-7.10 (m) | 7.60-7.46 (m) | 8.10-8.03 (m) | 12.10 (br s, NH), 8.10-8.03 (m, Ph), 7.60-7.46 (m, Ph) | CDCl₃ |
| Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate[3] | - | 7.40-7.34 (m) | 7.47 (t, J=7.6) | 7.40-7.34 (m) | 7.69 (d, J=8.5) | 8.32 (d, J=8.0), 7.61 (d, J=8.2, 2H), 4.07 (s, 3H), 2.45 (s, 3H) | CDCl₃ |
| Methyl 1-phenyl-1H-indazole-3-carboxylate[3] | - | 7.51-7.35 (m) | 7.51-7.35 (m) | 7.56 (t, J=7.8, 2H) | 7.76-7.70 (m) | 8.32 (d, J=8.1), 7.76-7.70 (m, 3H), 4.07 (s, 3H) | CDCl₃ |
| Methyl 1-(4-chlorophenyl)-1H-indazole-3-carboxylate[3] | - | 7.40 (t, J=7.5) | 7.55-7.48 (m) | 7.55-7.48 (m) | 7.75-7.64 (m) | 8.33 (d, J=8.1), 7.75-7.64 (m, 3H), 4.08 (s, 3H) | CDCl₃ |
| 1-Butyl-N-(o-tolyl)-1H-indazole-3-carboxamide[4] | - | 7.34 (td) | 7.50 (td) | 7.83 (d, J=8.4) | 8.24-8.22 (m) | 9.61 (s, NH), 8.24-8.22 (m), 7.69 (dd), 4.53 (t), 2.28 (s, 3H), 1.89 (q), 1.28 (q), 0.89 (t) | DMSO-d₆ |
| 6-Nitro-3-phenyl-1H-indazole[5] | - | - | 8.14-8.07 (m) | - | 8.26 (s) | 11.63 (br, NH), 8.14-8.07 (m), 7.98-7.96 (m), 7.61-7.51 (m) | CDCl₃ |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Substituted Indazoles
| Compound | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Other Carbons | Solvent |
| 1H-Indazole[2] | 134.77 | 123.13 | 120.96 | 120.86 | 126.80 | 109.71 | 140.01 | - | CDCl₃ |
| 3-Phenyl-1H-indazole[2] | 145.51 | 121.24 | 120.94 | 120.82 | 126.70 | 110.43 | 141.63 | 133.51, 128.98, 128.17, 127.81 (Ph) | CDCl₃ |
| Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate[3] | 136.7 | 123.6 | 122.3 | 123.8 | 127.5 | 110.9 | 140.3 | 163.1 (C=O), 138.1, 136.4, 130.1, 52.1, 21.2 | CDCl₃ |
| Methyl 1-phenyl-1H-indazole-3-carboxylate[3] | 136.7 | 123.8 | 122.4 | 123.9 | 127.7 | 110.9 | 140.2 | 163.1 (C=O), 139.2, 129.6, 128.1, 52.2 | CDCl₃ |
| Methyl 1-(4-chlorophenyl)-1H-indazole-3-carboxylate[3] | 137.1 | 123.9 | 122.6 | 124.5 | 128.0 | 110.6 | 140.1 | 162.9 (C=O), 137.8, 133.7, 129.7, 52.3 | CDCl₃ |
| 1-Butyl-N-(o-tolyl)-1H-indazole-3-carboxamide[4] | 136.37 | 122.55 | 113.34 | 121.91 | 127.37 | 111.20 | 141.42 | 160.42 (C=O), 149.27, 148.46, 139.25, 129.24, 123.49, 49.31, 31.77, 19.86, 17.76, 13.93 | DMSO-d₆ |
| 6-Nitro-3-phenyl-1H-indazole[5] | 146.56 | 122.07 | 116.19 | 124.13 | 146.99 | 106.96 | 140.32 | 132.02, 129.27, 129.17, 127.72 (Ph) | CDCl₃ |
Experimental Protocols
A standardized protocol for acquiring high-quality NMR data is crucial for reliable cross-referencing. The following is a generalized methodology based on common practices reported in the literature.[3][4][5][6][7]
Sample Preparation:
-
Weigh 5-10 mg of the substituted indazole sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
NMR Data Acquisition:
-
NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher (e.g., 400, 500, or 600 MHz).[6]
-
For ¹H NMR, standard parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used. Proton-decoupled spectra are typically acquired to simplify the spectrum and improve sensitivity.
-
Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the unambiguous assignment of all proton and carbon signals, especially for complex substitution patterns.
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
The resulting spectrum is phase-corrected and baseline-corrected.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.[6]
-
Coupling constants (J) are reported in Hertz (Hz).[6]
Visualization of Workflow and Structural Relationships
To further clarify the process of NMR data analysis for substituted indazoles, the following diagrams, generated using the DOT language, illustrate key workflows and concepts.
References
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Metabolic Stability of Methyl 1H-indazole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the assessment of metabolic stability for Methyl 1H-indazole-4-carboxylate derivatives, a crucial step in the early stages of drug discovery. Compounds with high metabolic stability are more likely to achieve sufficient in vivo exposure and exhibit favorable pharmacokinetic profiles. Conversely, rapid metabolism can lead to poor bioavailability and the formation of potentially toxic metabolites.[1] This document outlines the experimental protocols for determining metabolic stability, presents comparative data for a series of hypothetical derivatives, and illustrates the key experimental and metabolic pathways.
I. Comparative Metabolic Stability Data
The metabolic stability of a compound is typically assessed by incubating it with liver fractions, such as microsomes or hepatocytes, and monitoring its disappearance over time.[2] The key parameters derived from these studies are the half-life (t½) and the intrinsic clearance (Clint). A shorter half-life and a higher intrinsic clearance value are indicative of lower metabolic stability.[3]
The following table summarizes the in vitro metabolic stability data for a series of hypothetical this compound derivatives in human liver microsomes (HLM). This data is presented to illustrate the comparative nature of these assays in identifying compounds with favorable metabolic profiles.
Table 1: In Vitro Metabolic Stability of this compound Derivatives in Human Liver Microsomes
| Compound ID | Substitution (R) | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Metabolic Stability Classification |
| M4C-001 | H | 25 | 27.7 | Moderate |
| M4C-002 | 3-Cl | 45 | 15.4 | Moderate |
| M4C-003 | 5-F | >60 | <11.6 | High |
| M4C-004 | 6-OCH₃ | 15 | 46.2 | Low |
| M4C-005 | 7-CH₃ | 55 | 12.6 | High |
| Verapamil (Control) | - | 30 | 23.1 | Moderate |
Calculations are based on a microsomal protein concentration of 0.5 mg/mL. The classification of metabolic stability (Low, Moderate, High) is a relative comparison within this dataset.
II. Experimental Protocols
A standardized protocol is essential for obtaining reproducible and comparable metabolic stability data. The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes.
Objective: To determine the rate of metabolism of this compound derivatives by measuring the disappearance of the parent compound over time when incubated with human liver microsomes in the presence of NADPH.
Materials:
-
Test compounds and positive control (e.g., Verapamil)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile with an internal standard (for reaction termination and sample analysis)
-
96-well incubation plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and positive control in a suitable organic solvent (e.g., DMSO).
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 1 mg/mL) with cold phosphate buffer.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the wells to achieve a final concentration of 1 µM.
-
Add the diluted human liver microsomes to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (which receive buffer instead).
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing an internal standard to the respective wells.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) / (mg/mL microsomal protein).
-
III. Visualizing the Workflow and Metabolic Pathways
Diagrams can be powerful tools for understanding complex processes. The following visualizations, created using the DOT language, illustrate the experimental workflow for assessing metabolic stability and the potential metabolic pathways for this compound derivatives.
Caption: Experimental workflow for the in vitro metabolic stability assay.
The biotransformation of indazole derivatives is often mediated by cytochrome P450 (CYP) enzymes, leading to a variety of metabolites.[4][5] Understanding these pathways is critical for interpreting metabolic stability data and for designing more stable analogues.
References
- 1. Study of the Metabolic Profiles of "Indazole-3-Carboxamide" and "Isatin Acyl Hydrazone" (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Tale of Two Isomers: Unraveling the Biological Activities of 1H- and 2H-Indazole Derivatives
For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry. However, the seemingly subtle difference between its two main tautomeric forms, 1H- and 2H-indazole, can lead to significant variations in biological activity. This guide provides an objective comparison of 1H- and 2H-indazole derivatives in biological systems, supported by experimental data, detailed protocols, and pathway visualizations to inform rational drug design.
Indazoles, bicyclic aromatic heterocycles, are integral to numerous therapeutic agents. The 1H-tautomer is generally the more thermodynamically stable form.[1][2][3] Despite this, both 1H- and 2H-indazole derivatives have been successfully developed as potent modulators of various biological targets, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This comparison guide delves into the nuances of their biological performance, offering a data-driven perspective for researchers in the field.
Quantitative Comparison of Biological Activities
To facilitate a clear comparison, the following tables summarize the quantitative biological data for representative 1H- and 2H-indazole derivatives across different therapeutic areas. It is important to note that direct head-to-head comparisons of identically substituted 1H- and 2H-isomers are not always available in the literature; therefore, this data is collated from various studies to provide a comparative overview.[4]
Anticancer Activity
Indazole derivatives have shown significant promise as anticancer agents, often by targeting protein kinases involved in cell proliferation and survival.[4]
Table 1: Anticancer Activity of Representative 1H-Indazole Derivatives [4]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f | A549 (Lung) | 0.89 | [5] |
| 4T1 (Breast) | 0.23 | [5] | |
| HepG2 (Liver) | 1.15 | [5] | |
| MCF-7 (Breast) | 0.43 | [5] | |
| HCT116 (Colon) | 0.56 | [5] | |
| Compound 6o | K562 (Leukemia) | 5.15 | [6][7] |
| A549 (Lung) | >40 | [6][7] | |
| PC-3 (Prostate) | 18.3 | [6] |
Table 2: Anticancer Activity of Representative 2H-Indazole Derivatives [4]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3c | A549 (Lung) | 15 | [8] |
| HT-29 (Colon) | 7.34 | [8] | |
| HepG2 (Liver) | 56.28 | [8] | |
| Compound 3d | A549 (Lung) | 53.55 | [8] |
| HT-29 (Colon) | 7.10 | [8] | |
| HepG2 (Liver) | 17.87 | [8] |
Antimicrobial Activity
Both 1H- and 2H-indazole derivatives have been investigated for their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key parameter for assessing this activity.
Table 3: Antibacterial Activity of Representative 1H-Indazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 62 | S. aureus | 3.125 | [9] |
| Compound 74 | B. cereus | 6.2 | [9] |
| S. aureus | 6.2 | [9] | |
| E. coli | 3.1 | [9] | |
| P. aeruginosa | 3.1 | [9] |
Table 4: Antibacterial Activity of Representative 2H-Indazole Derivatives [10]
| Compound | Bacterial Strain | MIC (µg/mL) |
| Compound 2 | E. faecalis | ~128 |
| Compound 3 | E. faecalis | ~128 |
| Compound 5 | S. aureus | 64-128 |
| S. epidermidis | 64-128 |
Anti-inflammatory Activity
The anti-inflammatory properties of indazole derivatives are often attributed to their inhibition of cyclooxygenase (COX) enzymes.
Table 5: Anti-inflammatory Activity of a Representative 2H-Indazole Derivative [11][12]
| Compound | Target | IC50 (µM) |
| Compound 16 | COX-2 | 0.409 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological data. Below are methodologies for key assays mentioned in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5][13][14][15]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Indazole derivatives
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[13][14]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.[14]
Broth Microdilution Assay for Antibacterial Activity (MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][16][17]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Indazole derivatives
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Preparation: Prepare a serial two-fold dilution of the indazole derivatives in CAMHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[10]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathway Visualizations
To better understand the mechanisms of action of these compounds, the following diagrams, created using the DOT language, illustrate key signaling pathways targeted by 1H- and 2H-indazole derivatives.
1H-Indazole Derivatives as Kinase Inhibitors in Cancer
Many 1H-indazole derivatives exert their anticancer effects by inhibiting protein kinases in crucial signaling pathways like the Fibroblast Growth Factor Receptor (FGFR) and PI3K/AKT/mTOR pathways.[1][2][18][19][20]
2H-Indazole Derivatives in Inflammation and Cancer
2H-Indazole derivatives have been shown to inhibit enzymes like COX-2, which is involved in inflammation, and Src kinase, a non-receptor tyrosine kinase implicated in cancer progression.[11][12][21][22]
Conclusion
The choice between a 1H- and 2H-indazole scaffold in drug design is a critical decision that can profoundly influence the biological activity profile of a molecule. While 1H-indazoles have been extensively explored as kinase inhibitors for anticancer therapy, 2H-indazoles demonstrate a broader spectrum of activities, including anti-inflammatory and antimicrobial effects. The data presented in this guide highlights the distinct, yet sometimes overlapping, therapeutic potential of these two isomeric forms. By providing quantitative data, detailed experimental protocols, and clear visualizations of targeted signaling pathways, this guide aims to equip researchers with the necessary information to make informed decisions in the design and development of next-generation indazole-based therapeutics. Further head-to-head comparative studies of regioisomeric pairs will be invaluable in elucidating the precise structure-activity relationships that govern their diverse biological functions.
References
- 1. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 3. pnrjournal.com [pnrjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. SRC kinase inhibitors: an update on patented compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 1H-indazole-4-carboxylate: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Methyl 1H-indazole-4-carboxylate based on general laboratory safety principles and data from structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was readily available. Therefore, this compound should be handled as a potentially hazardous substance. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.
Researchers, scientists, and drug development professionals must prioritize safety when handling and disposing of chemical waste. Based on information for related indazole compounds, this compound should be treated with caution. Analogous compounds are often classified with hazards such as being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1][2][3]
Essential Safety and Handling Information
Hazard Identification and Personal Protective Equipment (PPE):
While specific hazard data for this compound is not available, it is prudent to assume it may possess similar hazards to related compounds.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.[4]
-
Eye Protection: Use safety glasses with side-shields or goggles.[4]
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[4]
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, use a NIOSH-approved respirator.[4]
Step-by-Step Disposal Protocol
The proper disposal of this compound should follow the general principles of hazardous chemical waste management.
-
Waste Identification and Segregation:
-
Treat this compound as a hazardous chemical waste.[2][4] Do not mix it with non-hazardous waste.
-
Any materials contaminated with this compound, such as personal protective equipment (PPE), labware (e.g., pipette tips, vials), and absorbent materials used for spills, should also be considered hazardous waste.[4]
-
-
Containerization:
-
Primary Container: Collect waste this compound and contaminated solids in a designated, compatible, and leak-proof container. The container must be kept closed except when adding waste.[4]
-
For liquid waste containing this compound, use a sealable, chemical-resistant container.
-
-
Labeling:
-
Clearly label the hazardous waste container with its contents. The label should include the chemical name: "this compound".[4]
-
The label should also include the date of waste accumulation and any other information required by your institution's EHS department.
-
-
Storage:
-
Final Disposal:
-
Contact a licensed professional waste disposal service to dispose of this material.[5]
-
One recommended method for disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.[5]
-
Another potential method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Crucially, consult with your institution's EHS department or designated safety officer to determine the approved disposal route. Disposal procedures must be in accordance with local, state, and federal regulations.[1][2] Do not discharge into drains or the environment.[1][2][3]
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
